molecular formula C10H9N3O2 B062536 1-Benzyl-5-nitroimidazole CAS No. 159790-78-0

1-Benzyl-5-nitroimidazole

Cat. No.: B062536
CAS No.: 159790-78-0
M. Wt: 203.2 g/mol
InChI Key: ORVKJGIRFOONOE-UHFFFAOYSA-N
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Description

1-Benzyl-5-nitroimidazole (CAS 159790-78-0) is a functionalized chemical building block based on the privileged 5-nitroimidazole scaffold, a structure of profound significance in medicinal chemistry and anti-infective drug discovery. Research Applications and Value: This compound serves as a versatile synthetic intermediate for constructing novel molecules. The 5-nitroimidazole core is a foundational structure in life-saving therapeutics, most notably for its anti-anaerobic, antiprotozoal, and antitubercular activities. Its value lies in exploring structure-activity relationships (SAR) and developing new agents against drug-resistant pathogens. The benzyl group at the N1 position offers a strategic handle for chemical modification, allowing researchers to fine-tune the physicochemical properties and biological activity of resulting compounds. Mechanism of Action Insight: Nitroimidazole derivatives like this compound are generally considered prodrugs. Their biological activity is contingent upon enzymatic reduction of the nitro group within anaerobic or hypoxic cellular environments. This bioreduction generates reactive, cytotoxic intermediates—such as nitro radical anions and others—that cause lethal damage to essential microbial cellular components, including DNA and proteins. This mechanism enables selective toxicity against anaerobic pathogens. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-13(15)10-6-11-8-12(10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVKJGIRFOONOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434142
Record name 1-Benzyl-5-nitroimidazole
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URL https://comptox.epa.gov/dashboard/DTXSID80434142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159790-78-0
Record name 1-Benzyl-5-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 1-Benzyl-5-nitroimidazole (CAS No. 159790-78-0), a member of the 5-nitroimidazole class of compounds. This class is renowned for its antimicrobial and antiprotozoal activities. This document collates available physicochemical data, provides a representative synthesis protocol, and discusses the established mechanism of action for 5-nitroimidazoles. Furthermore, it outlines key experimental protocols for the evaluation of this compound's biological activity, including antimicrobial susceptibility testing, DNA damage assays, and nitroreductase activity assays. The information is presented to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound is a heterocyclic aromatic compound. While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 159790-78-0Cenmed, BLD Pharm
Molecular Formula C₁₀H₉N₃O₂Cenmed, BLD Pharm
Molecular Weight 203.20 g/mol Cenmed, BLD Pharm
Predicted Boiling Point 403.2 ± 20.0 °CChemicalBook
Predicted Density 1.29 ± 0.1 g/cm³ChemicalBook
Physical Appearance Solid (form may vary)General knowledge
Solubility Expected to be soluble in polar organic solvents.General knowledge

Table 2: Safety Information for this compound

Hazard Statement CodesDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H320 Causes eye irritation
H335 May cause respiratory irritation

Spectral Data (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (a singlet for the CH₂ group and multiplets for the aromatic ring protons) and signals for the protons on the imidazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display resonances corresponding to the carbons of the benzyl group and the imidazole ring. The carbon atom attached to the nitro group will be significantly deshielded.

  • IR Spectroscopy: The infrared spectrum is expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic and imidazole rings, C=C and C=N stretching vibrations within the rings, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂).

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the benzyl substituent.

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the synthesis can be achieved through the N-alkylation of 5-nitroimidazole with benzyl chloride. The following is a representative protocol adapted from general methods for the N-alkylation of imidazoles.

Representative Synthesis of this compound

Reaction Scheme:

Materials:

  • 5-Nitroimidazole

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous acetonitrile (CH₃CN) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using Potassium Carbonate):

  • To a solution of 5-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add potassium carbonate (1.2 equivalents).

  • Add benzyl chloride (1.05 equivalents) to the suspension.

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Biological Activity and Mechanism of Action

This compound belongs to the 5-nitroimidazole class of compounds, which are known for their potent activity against anaerobic bacteria and protozoa.[1][2][3]

The mechanism of action of 5-nitroimidazoles is a multi-step process that occurs selectively in anaerobic or microaerophilic environments.[1][4]

  • Cellular Uptake: The uncharged 5-nitroimidazole molecule passively diffuses into the microbial cell.[4]

  • Reductive Activation: Inside the anaerobic microorganism, the nitro group of the imidazole ring is reduced by low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin. This reduction is catalyzed by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR).[1][5]

  • Formation of Cytotoxic Radicals: The single-electron reduction of the nitro group forms a highly reactive nitro radical anion. Further reduction can lead to the formation of other cytotoxic intermediates, including nitroso radicals and hydroxylamines.[1][3]

  • DNA Damage: These reactive radical species are potent oxidizing agents that interact with and damage microbial DNA, leading to strand breaks and loss of helical structure.[1][4] This disruption of DNA replication and repair ultimately results in cell death.

G cluster_extracellular Extracellular cluster_cell Anaerobic Microorganism Drug_ext This compound (Prodrug) Drug_int This compound Drug_ext->Drug_int Passive Diffusion Activation Reductive Activation (Nitroreductase, e.g., PFOR) Drug_int->Activation e- Radicals Cytotoxic Nitro Radical Anions Activation->Radicals DNA Microbial DNA Radicals->DNA Interaction Damage DNA Strand Breaks & Damage DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action of 5-nitroimidazoles.

Experimental Protocols

The evaluation of the biological activity of this compound would involve standard microbiological and biochemical assays.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Workflow for MIC Determination:

G Start Prepare serial dilutions of This compound in anaerobic broth Inoculate Inoculate each dilution with a standardized suspension of the anaerobic microorganism Start->Inoculate Incubate Incubate under anaerobic conditions at 37°C for 24-48h Inoculate->Incubate Observe Observe for visible turbidity (bacterial growth) Incubate->Observe Determine Determine the lowest concentration with no visible growth (MIC) Observe->Determine

Caption: Workflow for MIC determination.

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be used to detect DNA strand breaks in microbial cells exposed to the compound.

Workflow for Comet Assay:

G Start Treat anaerobic bacteria with This compound Embed Embed individual cells in agarose on a microscope slide Start->Embed Lyse Lyse cells to remove membranes and proteins, leaving behind the nucleoid Embed->Lyse Electrophoresis Perform alkaline electrophoresis Lyse->Electrophoresis Visualize Stain DNA with a fluorescent dye and visualize under a microscope Electrophoresis->Visualize Analyze Analyze the 'comet tail' length, which is proportional to DNA damage Visualize->Analyze

Caption: Workflow for DNA damage assessment using the comet assay.

Nitroreductase Activity Assay

This assay measures the activity of the nitroreductase enzyme responsible for activating the 5-nitroimidazole prodrug.

Workflow for a Cell-Free Nitroreductase Assay:

G Start Prepare a cell-free extract from the target anaerobic microorganism Reaction Incubate the extract with This compound and a suitable electron donor (e.g., NADH) Start->Reaction Monitor Monitor the oxidation of the electron donor (e.g., decrease in absorbance at 340 nm for NADH) or the reduction of the nitroimidazole Reaction->Monitor Calculate Calculate enzyme activity based on the rate of substrate conversion Monitor->Calculate

Caption: Workflow for a cell-free nitroreductase assay.

Conclusion

This compound is a compound of interest within the broader class of 5-nitroimidazoles, which have a well-established role as antimicrobial agents. While specific experimental data for this particular molecule is not extensively available, its chemical properties and biological activities can be largely inferred from the known characteristics of the 5-nitroimidazole scaffold. The key to its biological function lies in the reductive activation of the nitro group in anaerobic environments, leading to the generation of cytotoxic radicals that induce DNA damage in susceptible microorganisms. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other related compounds in a research and drug development setting.

References

An In-depth Technical Guide to the Synthesis of 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathway for 1-benzyl-5-nitroimidazole, a key structural motif in medicinal chemistry. The document outlines the core chemical reaction, provides detailed experimental protocols for its execution under various conditions, and presents comparative quantitative data for analogous reactions.

Core Synthesis Pathway: N-Alkylation

The most common and direct pathway for the synthesis of this compound is the N-alkylation of 5-nitroimidazole with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction is a nucleophilic substitution (SN2) where the nitrogen atom of the imidazole ring attacks the electrophilic benzylic carbon. The reaction is typically facilitated by a base, which deprotonates the imidazole, increasing its nucleophilicity and driving the reaction to completion.

The choice of base and solvent system is critical for optimizing the reaction conditions, influencing yield, reaction time, and purity of the final product.

Logical Workflow for Synthesis

The general workflow for the synthesis of this compound involves the deprotonation of the starting material followed by nucleophilic attack on the benzyl halide, and subsequent workup and purification of the product.

G cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A 5-Nitroimidazole E Combine 5-Nitroimidazole, Base, and Solvent A->E Deprotonation B Benzyl Halide (e.g., Benzyl Chloride) F Add Benzyl Halide B->F Addition C Base (e.g., K2CO3 or NaH) C->E Deprotonation D Anhydrous Solvent (e.g., Acetonitrile or THF) D->E Deprotonation E->F Addition G Stir at Controlled Temperature (e.g., 0°C to 70°C) F->G Alkylation H Quench Reaction (if necessary) G->H I Filter to Remove Salts H->I J Solvent Evaporation I->J K Liquid-Liquid Extraction J->K L Column Chromatography or Recrystallization K->L M Characterization (NMR, MS, MP) L->M N Final Product: This compound M->N

Caption: General experimental workflow for the N-alkylation of 5-nitroimidazole.

Detailed Experimental Protocols

Two common protocols for N-alkylation are presented below, adapted from established methods for imidazole and 5-nitroimidazole derivatives.[1][2] The selection of a method depends on the desired reaction kinetics, safety considerations (sodium hydride is highly reactive), and available laboratory reagents.

Protocol 1: Using Potassium Carbonate (K₂CO₃) in Acetonitrile

This method is a widely used and relatively mild procedure for N-alkylation.[2]

Materials:

  • 5-nitroimidazole (1 equivalent)

  • Benzyl chloride or benzyl bromide (1.05 - 1.2 equivalents)

  • Anhydrous potassium carbonate (K₂CO₃) (1.2 - 1.5 equivalents)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-nitroimidazole (1 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.2 eq.).

  • Add benzyl chloride (1.05 eq.) to the suspension.

  • Heat the reaction mixture to 60-70°C with vigorous stirring.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-24 hours).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KCl/KBr).

  • Evaporate the acetonitrile from the filtrate under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) or by recrystallization.

Protocol 2: Using Sodium Hydride (NaH) in Tetrahydrofuran (THF)

This method employs a stronger base and is often faster, proceeding at lower temperatures.[2] Caution: Sodium hydride is a highly flammable solid that reacts violently with water. This procedure must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) by trained personnel.

Materials:

  • 5-nitroimidazole (1 equivalent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl chloride or benzyl bromide (1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In an oven-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Add a solution of 5-nitroimidazole (1 eq.) in anhydrous THF dropwise to the stirred suspension.

  • Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).

  • Add benzyl chloride (1.1 eq.) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.[2]

  • Once complete, cool the flask back to 0°C and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with additional diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis Pathway Diagram

The chemical transformation is illustrated below.

Caption: N-alkylation of 5-nitroimidazole to form this compound.

Quantitative Data

Alkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
Ethyl BromoacetateK₂CO₃CH₃CN60196
BromoacetophenoneK₂CO₃CH₃CN600.591
4-BromobutanenitrileK₂CO₃CH₃CN60185
Benzyl BromideK₂CO₃CH₃CN7072-120~80**
Benzyl BromideNaHTHF0 to RT12-1670-90

*Data for the synthesis of 1-benzylimidazole (non-nitro analog) for comparison.[2] **Yield refers to the formation of a byproduct in the original study but serves as an indicator of reactivity.[2]

The yields for the N-alkylation of 5-nitroimidazole are generally high, particularly when using acetonitrile as a solvent and heating the reaction. Based on analogous reactions, the synthesis of this compound is expected to proceed with good to excellent yields, likely in the 70-95% range, depending on the chosen conditions and purification efficiency.

References

1-Benzyl-5-nitroimidazole: An In-Depth Technical Guide on the Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 1-benzyl-5-nitroimidazole, a member of the 5-nitroimidazole class of compounds. While specific research on this particular molecule is limited, its mechanism is extrapolated from the extensive body of literature on related 5-nitroimidazole antimicrobials. These compounds are prodrugs that undergo reductive activation within susceptible anaerobic organisms, leading to the generation of cytotoxic metabolites that induce cellular damage, primarily through DNA disruption and covalent adduction to essential macromolecules. This document details the proposed biochemical pathways, presents relevant quantitative data from analogous compounds, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of these processes to support further research and drug development efforts in this area.

Introduction

The 5-nitroimidazole scaffold is a cornerstone in the chemotherapy of anaerobic bacterial and protozoan infections.[] Compounds of this class are characterized by an imidazole ring bearing a nitro group at the 5-position. This compound belongs to this pharmacologically significant group. The selective toxicity of 5-nitroimidazoles towards anaerobic and microaerophilic organisms is a key feature, stemming from the unique biochemistry of these microbes which allows for the reductive activation of the nitro group, a process inefficient in aerobic host cells.[2] This activation is the critical first step in a cascade of events leading to cell death.

Proposed Core Mechanism of Action

The antimicrobial activity of this compound is predicated on a multi-stage process that begins with cellular uptake and culminates in widespread macromolecular damage.

Reductive Activation: The "On" Switch

This compound, as a prodrug, is intrinsically inactive. Its activation is contingent upon the reduction of the 5-nitro group, a process that occurs efficiently in the low-redox-potential environment of anaerobic and microaerophilic pathogens.[2] This reduction is catalyzed by microbial enzymes, primarily nitroreductases, which are absent or have different specificities in mammalian cells.[]

The reduction of the nitro group is a stepwise process. A one-electron reduction initially forms a nitro radical anion. In anaerobic environments, this radical can be further reduced to generate a cascade of reactive intermediates, including nitroso and hydroxylamine derivatives.[3] It is these highly reactive species that are believed to be the ultimate cytotoxic agents.[3]

Below is a diagram illustrating the proposed reductive activation pathway.

Reductive_Activation This compound This compound Nitro_Radical_Anion Nitro Radical Anion This compound->Nitro_Radical_Anion + e- (Nitroreductase) Nitroso_Intermediate Nitroso Intermediate Nitro_Radical_Anion->Nitroso_Intermediate + e-, + H+ Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate + 2e-, + 2H+ Cytotoxic_Effects Cytotoxic Effects (DNA Damage, Protein Adducts) Hydroxylamine_Intermediate->Cytotoxic_Effects

Caption: Proposed reductive activation pathway of this compound.

Molecular Targets and Cytotoxic Effects

Once activated, the reactive metabolites of this compound can interact with and damage a variety of critical cellular components.

A primary target of activated 5-nitroimidazoles is DNA. The reactive intermediates can induce a range of lesions, including single-strand breaks and modifications to the DNA bases.[4] This DNA damage disrupts essential cellular processes such as replication and transcription, ultimately leading to cell death. The genotoxic effects of nitroimidazoles have been demonstrated in various microbial systems.

In addition to DNA, the electrophilic intermediates generated during reductive activation can covalently bind to cellular proteins.[5] This adduction can lead to enzyme inactivation and disruption of critical metabolic pathways. The formation of these protein adducts contributes to the overall cytotoxicity of the compound.

Quantitative Data (Exemplary for 5-Nitroimidazole Derivatives)

CompoundOrganismIC50 (µM)Reference
MetronidazoleGiardia lamblia6.1[6]
TinidazoleGiardia lamblia~2.0[7]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazoleEntamoeba histolytica1.47[8][9]
1-methyl-5-nitroimidazole carboxamide derivative (8f)Giardia lamblia1.6[6]
1-methyl-5-nitroimidazole carboxamide derivative (8h)Giardia lamblia1.6[6]

Key Experimental Protocols

To investigate the mechanism of action of this compound, a series of established experimental protocols can be employed.

Nitroreductase Activity Assay

This assay determines if this compound is a substrate for microbial nitroreductases.

Principle: The reduction of the nitro group by nitroreductase is coupled to the oxidation of a cofactor, typically NADPH or a reduced flavin derivative. The rate of cofactor oxidation can be monitored spectrophotometrically as a decrease in absorbance at a specific wavelength (e.g., 340 nm for NADPH).

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a known concentration of purified nitroreductase enzyme and the appropriate cofactor (e.g., NADPH).

  • Initiation of Reaction: Add a solution of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture to initiate the reaction.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance of the cofactor at its characteristic wavelength over time.

  • Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance versus time plot. Kinetic parameters such as Km and Vmax can be determined by varying the concentration of this compound.

DNA Damage Assessment (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the comet tail are proportional to the extent of DNA damage.[4]

Methodology:

  • Cell Treatment: Expose the target anaerobic or microaerophilic cells to varying concentrations of this compound for a defined period.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.

  • Image Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tails using specialized software.

Comet_Assay_Workflow A Cell Treatment with This compound B Embed Cells in Agarose A->B C Lysis B->C D Alkaline Unwinding & Electrophoresis C->D E Fluorescent Staining D->E F Microscopy & Image Analysis E->F

Caption: Workflow for the Comet Assay to detect DNA damage.

Covalent Binding to Proteins Assay

This assay is designed to detect the formation of covalent adducts between the activated form of this compound and cellular proteins.

Principle: A radiolabeled version of this compound is incubated with a cell-free extract or intact cells. After incubation, proteins are precipitated and washed extensively to remove any non-covalently bound compound. The amount of radioactivity remaining in the protein pellet is then quantified as a measure of covalent binding.[10]

Methodology:

  • Synthesis of Radiolabeled Compound: Synthesize this compound with a radioactive isotope (e.g., ¹⁴C or ³H) at a stable position.

  • Incubation: Incubate the radiolabeled compound with a protein source (e.g., microbial cell lysate) under anaerobic conditions that facilitate reductive activation.

  • Protein Precipitation: Precipitate the proteins from the incubation mixture using a method like trichloroacetic acid (TCA) precipitation.

  • Washing: Thoroughly wash the protein pellet with a suitable solvent (e.g., ethanol or methanol) to remove unbound radiolabeled compound.

  • Quantification: Solubilize the final protein pellet and measure the radioactivity using liquid scintillation counting.

  • Protein Quantification: Determine the total protein concentration in the sample (e.g., using a BCA or Bradford assay) to normalize the covalent binding to the amount of protein.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural similarity to well-characterized 5-nitroimidazole drugs provides a strong basis for a proposed mechanism. This involves an initial reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic, reactive intermediates. These intermediates are then thought to exert their antimicrobial effect through the induction of DNA damage and the formation of covalent adducts with essential cellular proteins. The experimental protocols outlined in this guide provide a framework for the validation of this proposed mechanism and for the further characterization of the pharmacological profile of this compound. Such studies are essential for the continued development of new and effective antimicrobial agents.

References

An In-depth Technical Guide on 1-Benzyl-5-Nitroimidazole Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-5-nitroimidazole structural analogues and their derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Introduction

The this compound scaffold is a significant pharmacophore in medicinal chemistry, demonstrating a broad spectrum of biological activities. The presence of the nitro group at the C5 position of the imidazole ring is crucial for the bioactivity of these compounds, which often act as prodrugs activated under hypoxic conditions. This unique mechanism of action makes them promising candidates for development as antimicrobial, antiprotozoal, and anticancer agents. This guide will delve into the synthesis of these compounds, present their biological data in a structured format, detail relevant experimental protocols, and visualize key pathways and workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the N-alkylation of a pre-formed 5-nitroimidazole ring with a benzyl halide or a related benzylating agent. Variations in the substituents on the benzyl ring and at other positions of the imidazole core allow for the creation of a diverse library of analogues.

A general synthetic approach involves the reaction of 2-methyl-5-nitroimidazole with a substituted benzyl chloride in the presence of a base, such as sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF).

Biological Activities

Derivatives of the this compound core have been investigated for a range of biological activities, primarily focusing on their efficacy as antimicrobial and anticancer agents. The quantitative data for selected analogues are summarized in the tables below.

Antimicrobial Activity

The antimicrobial potential of this compound analogues is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.

Compound IDR Group (at C2)Test OrganismMIC (µg/mL)Reference
1a -CH₃Staphylococcus aureus125[1]
1b -CH₃Escherichia coli250[1]
1c -CH₂CH₃Staphylococcus aureus62.5[1]
1d -CH₂CH₃Escherichia coli125[1]
Anticancer Activity

The cytotoxic effects of these compounds on various cancer cell lines are typically assessed using cell viability assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Compound IDR GroupCancer Cell LineIC50 (µM)Reference
2a 2-methyl-5-nitro-benzimidazoleHCT-116 (Colon)8.5[2]
2b 2-phenyl-5-nitro-benzimidazoleA549 (Lung)12.1[2]
2c 2-(4-chlorophenyl)-5-nitro-benzimidazoleMCF-7 (Breast)5.2

Mechanism of Action

The primary mechanism of action for 5-nitroimidazole derivatives involves the reductive activation of the nitro group. This process is particularly efficient in anaerobic or hypoxic environments, which are characteristic of many pathogenic microorganisms and solid tumors.

The reduction of the nitro group is a four-electron process that leads to the formation of a highly reactive hydroxylamine intermediate. This intermediate can then covalently bind to essential biological macromolecules, such as DNA and proteins, leading to cellular damage and death.

Mechanism_of_Action cluster_0 Cellular Environment (Hypoxic) cluster_1 Cellular Targets cluster_2 Cellular Outcome Prodrug This compound (Prodrug) Activated_Drug Reactive Hydroxylamine Intermediate Prodrug->Activated_Drug 4e- Reduction Nitroreductase Nitroreductase Enzymes Nitroreductase->Activated_Drug Electrons e- Electrons->Nitroreductase DNA DNA Activated_Drug->DNA Covalent Binding Proteins Proteins Activated_Drug->Proteins Covalent Binding Damage Macromolecular Damage DNA->Damage Proteins->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Mechanism of Action of this compound Derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 1-Benzyl-2-methyl-5-nitroimidazole

Materials:

  • 2-Methyl-5-nitroimidazole

  • Substituted benzyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-methyl-5-nitroimidazole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the substituted benzyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate for 24h Cell_Seeding->Incubation_1 Compound_Addition Add serially diluted compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution Incubation_3->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound analogues and their derivatives represent a promising class of compounds with significant potential for the development of new therapeutics. Their unique mechanism of action, involving reductive activation in hypoxic environments, makes them particularly attractive for targeting anaerobic pathogens and solid tumors. Further research focusing on the optimization of the scaffold to enhance efficacy and reduce toxicity is warranted. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for future drug discovery and development efforts in this area.

References

CAS number lookup for 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15207-93-9

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 1-Benzyl-5-nitroimidazole, focusing on its chemical synthesis, biological activities, and mechanisms of action. The information presented is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical and Physical Properties

PropertyValue
CAS Number 15207-93-9
Molecular Formula C₁₄H₁₁N₃O₂
Molecular Weight 253.26 g/mol
Synonyms 1-Benzyl-5-nitro-1H-benzo[d]imidazole, 1-Benzyl-5-nitrobenzimidazole

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-nitro-o-phenylenediamine. The first step is the formation of the benzimidazole ring, followed by N-alkylation with benzyl bromide.

Experimental Protocol: Synthesis of 5-nitro-1H-benzimidazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 15.3 g of 4-nitro-o-phenylenediamine in 150 ml of 10% hydrochloric acid.

  • Reagent Addition: To this suspension, add 15 ml of formic acid.

  • Reaction Conditions: Heat the mixture in a water bath at 80°C with continuous stirring for 3 hours.

  • Work-up: Cool the reaction mixture in an ice bath. Neutralize the mixture by the dropwise addition of concentrated ammonium hydroxide until a pH of 8-9 is reached, leading to the precipitation of the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry to yield 5-nitro-1H-benzimidazole.

Experimental Protocol: Synthesis of 1-Benzyl-5-nitro-1H-benzimidazole
  • Reaction Setup: In a suitable flask, dissolve 5-nitro-1H-benzimidazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0°C. Stir the mixture for 30 minutes.

  • Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of ice-cold water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-Benzyl-5-nitro-1H-benzimidazole.

Biological Activities and Quantitative Data

Derivatives of 5-nitrobenzimidazole have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. While specific data for this compound is limited in publicly available literature, the data for structurally related compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Benzimidazole derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Compound IDModificationsCell LineIC₅₀ (µM)
Derivative B5-nitroHCT-116 (Colon)8.5[1]

This data is for a representative 1-benzyl-1H-benzimidazole derivative with a 5-nitro modification.

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives is well-documented. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy.

CompoundMicroorganismMIC (µg/mL)
2-(Benzylthio)methyl-5-nitro-1H-benzimidazoleE. coli400
2-(Benzylthio)methyl-5-nitro-1H-benzimidazoleS. aureus320

Note: The presented MIC values are for a structurally related compound and serve as an indicator of the potential antimicrobial activity of the 5-nitrobenzimidazole scaffold.

Signaling Pathway Inhibition

A significant mechanism of the anticancer activity of benzimidazole derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways. Inhibition of these receptor tyrosine kinases disrupts downstream signaling cascades that are crucial for cancer cell growth and proliferation.

EGFR_HER2_Inhibition cluster_membrane Cell Membrane cluster_inhibitor cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK HER2 HER2 HER2->PI3K HER2->MEK Benzimidazole This compound Benzimidazole->EGFR Benzimidazole->HER2 Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Erk Erk MEK->Erk Erk->Proliferation

Inhibition of EGFR/HER2 Signaling Pathway

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 4-nitro-o-phenylenediamine step1 Cyclization (Formic Acid, HCl) start->step1 intermediate 5-nitro-1H-benzimidazole step1->intermediate step2 N-Benzylation (Benzyl Bromide, NaH) intermediate->step2 product This compound step2->product anticancer Anticancer Assays (e.g., MTT Assay) product->anticancer antimicrobial Antimicrobial Assays (e.g., MIC Determination) product->antimicrobial data_analysis Data Analysis (IC50, MIC calculation) anticancer->data_analysis antimicrobial->data_analysis

Synthesis and Evaluation Workflow

References

An In-Depth Technical Guide to 1-Benzyl-5-nitroimidazole: Molecular Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-benzyl-5-nitroimidazole, a heterocyclic compound of interest in medicinal chemistry. The document details its fundamental molecular characteristics, provides a representative synthetic protocol, and explores the mechanistic basis of the biological activity characteristic of the 5-nitroimidazole class of compounds.

Core Molecular Data

The essential physicochemical properties of this compound are summarized in the table below, providing a clear reference for researchers.

PropertyValue
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.201 g/mol
IUPAC Name 1-benzyl-5-nitro-1H-imidazole
Canonical SMILES C1=CC=C(C=C1)CN2C=C(N=C2)--INVALID-LINK--[O-]
InChI Key Not readily available
CAS Number Not readily available

Synthetic Methodology: N-Alkylation of 5-Nitroimidazole

The synthesis of this compound is typically achieved through the N-alkylation of 5-nitroimidazole with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the imidazole ring attacks the benzylic carbon. The following is a generalized experimental protocol based on established methods for the N-alkylation of nitroimidazoles.

General Experimental Protocol: N-Alkylation of 5-Nitroimidazole with Benzyl Bromide

Materials:

  • 5-Nitroimidazole

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 5-nitroimidazole (1 equivalent) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.1 to 1.5 equivalents).

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the imidazole nitrogen.

  • Add benzyl bromide (1.0 to 1.2 equivalents) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated (e.g., to 60 °C) to increase the reaction rate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Logical Workflow for Synthesis and Purification

cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve 5-Nitroimidazole in anhydrous solvent B Add K2CO3 (base) A->B C Add Benzyl Bromide B->C D Stir at RT or heat C->D E Filter inorganic salts D->E F Evaporate solvent E->F G Dissolve in Ethyl Acetate F->G H Wash with H2O and Brine G->H I Dry over MgSO4 H->I J Evaporate solvent I->J K Column Chromatography or Recrystallization J->K L Pure this compound K->L

Caption: Synthetic workflow for this compound.

Mechanism of Biological Activity: Reductive Activation of 5-Nitroimidazoles

The biological activity of 5-nitroimidazoles, including their well-established antimicrobial properties, is predicated on the reductive activation of the nitro group within the target organism. This process is particularly efficient in anaerobic or microaerophilic environments, where the electron transport chain components have a sufficiently low redox potential to reduce the nitro group.

The activation pathway involves the transfer of electrons to the 5-nitroimidazole, leading to the formation of a highly reactive nitro radical anion. This radical species can then undergo further reduction to form other cytotoxic intermediates, such as a nitrosoimidazole. These reactive species are capable of causing significant damage to cellular macromolecules, most notably DNA, by inducing strand breaks and other lesions. This disruption of genetic material ultimately leads to cell death.

Signaling Pathway of 5-Nitroimidazole Activation and Cytotoxicity

5-Nitroimidazole 5-Nitroimidazole Nitro_Radical_Anion Nitro Radical Anion 5-Nitroimidazole->Nitro_Radical_Anion Reduction (e-) Cytotoxic_Intermediates Other Cytotoxic Intermediates Nitro_Radical_Anion->Cytotoxic_Intermediates Further Reduction DNA_Damage DNA Damage (Strand Breaks) Nitro_Radical_Anion->DNA_Damage Cytotoxic_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Electron_Source Low Redox Potential Electron Source (e.g., Ferredoxin) Electron_Source->5-Nitroimidazole Electron Transfer

Caption: Reductive activation pathway of 5-nitroimidazoles.

An In-Depth Technical Guide to 1-Benzyl-5-nitroimidazole: A Compound Shrouded in Synthetic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-5-nitroimidazole, a distinct molecule within the broader class of nitroimidazole derivatives, presents a compelling case for further scientific exploration. While extensive research has been dedicated to the nitroimidazole scaffold for its potent antimicrobial and anticancer properties, specific literature detailing the discovery, history, and comprehensive biological profile of the 1-benzyl-5-nitro isomer remains notably scarce. This technical guide consolidates the available information on this compound, drawing necessary parallels from closely related and well-documented analogues to provide a foundational understanding for researchers. The document outlines its chemical identity, proposes a logical synthetic pathway, and explores its potential biological activities and mechanisms of action based on the established pharmacology of the nitroimidazole class. The conspicuous absence of in-depth studies on this particular isomer underscores a significant gap in the current body of research and highlights an opportunity for novel investigations into its therapeutic potential.

Introduction: The Enigmatic Profile of a Niche Nitroimidazole

The nitroimidazole core is a cornerstone in medicinal chemistry, giving rise to a plethora of clinically significant drugs renowned for their efficacy against anaerobic bacteria and protozoa. The introduction of a benzyl group to the imidazole ring has been a strategic approach to modulate the pharmacokinetic and pharmacodynamic properties of various bioactive molecules. The specific compound, this compound (CAS Number: 159790-78-0), emerges at the intersection of these two pharmacophores.[1][2] Despite its confirmed existence and availability from commercial suppliers, a comprehensive body of scientific literature dedicated to its discovery, historical development, and specific biological activities is not publicly available.[1][3][4][5]

This guide aims to provide a thorough overview of this compound by leveraging the extensive knowledge base of its parent and related compounds. It serves as a foundational resource for researchers interested in exploring the untapped potential of this under-documented molecule.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 159790-78-0[1]
Molecular Formula C₁₀H₉N₃O₂[2]
Molecular Weight 203.20 g/mol [2]

Discovery and History: An Unwritten Chapter

A definitive account of the first synthesis and discovery of this compound is not present in the currently accessible scientific literature. Its existence is primarily documented through its availability as a chemical intermediate for the synthesis of other compounds.[2] The history of nitroimidazoles, as a class, began in the mid-20th century, leading to the development of iconic drugs like metronidazole. The subsequent exploration of this chemical space involved extensive derivatization to enhance efficacy, broaden the spectrum of activity, and improve pharmacokinetic profiles. It is plausible that this compound was synthesized during these exploratory phases, but for reasons not publicly documented, did not become a focus of extensive research.

Experimental Protocols: A Proposed Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature, a logical and established method would be the N-alkylation of 5-nitroimidazole with benzyl chloride or benzyl bromide. The regioselectivity of this reaction is a critical factor, as alkylation can occur at either the N-1 or N-3 position of the imidazole ring.

General Procedure for N-Alkylation of 5-Nitroimidazole:
  • Deprotonation: 5-nitroimidazole is treated with a suitable base to generate the corresponding anion. Common bases for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), or a weaker base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile.

  • Alkylation: The anionic 5-nitroimidazole is then reacted with benzyl chloride or benzyl bromide. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product, which may contain a mixture of N-1 and N-3 isomers, would require purification, most commonly by column chromatography on silica gel.

DOT Script for the Proposed Synthesis Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Mixture cluster_purification Purification cluster_final Final Product A 5-Nitroimidazole C N-Alkylation (Base, Solvent) A->C B Benzyl Halide (Cl or Br) B->C D This compound C->D E 3-Benzyl-5-nitroimidazole (Isomer) C->E F Column Chromatography D->F E->F G Isolated this compound F->G

Caption: Proposed synthesis of this compound.

Potential Biological Activities and Mechanism of Action

Although direct biological data for this compound is lacking, its structural components suggest potential for antimicrobial and anticancer activities, consistent with the broader classes of nitroimidazoles and benzyl-imidazoles.

Antimicrobial Activity

Nitroimidazoles are prodrugs that require reductive activation of the nitro group to exert their antimicrobial effects. This activation typically occurs in anaerobic organisms, which possess the necessary low-redox-potential electron transport proteins. The reduction of the nitro group leads to the formation of highly reactive cytotoxic radicals that can damage DNA and other critical cellular components, ultimately leading to cell death. It is highly probable that this compound, if active, would follow this established mechanism of action.

Anticancer Activity

Numerous studies have reported the anticancer potential of various nitroimidazole and benzyl-imidazole derivatives.[6][7][8] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The benzyl group can enhance lipophilicity, potentially improving cellular uptake. While no specific anticancer data exists for this compound, related compounds have shown activity against various cancer cell lines. For instance, certain 1-benzyl-2-methyl-4-nitro-1H-imidazole derivatives have demonstrated cytotoxic effects on MCF-7, PC3, and DU145 cell lines with IC₅₀ values in the low microgram per milliliter range.[6]

DOT Script for the General Mechanism of Action of Nitroimidazoles:

G A This compound (Prodrug) B Anaerobic Microorganism or Hypoxic Tumor Cell A->B C Reductive Activation (Nitroreductases) B->C D Reactive Nitro Radical Anion C->D E DNA Damage D->E F Inhibition of Nucleic Acid Synthesis D->F G Cell Death E->G F->G

Caption: General mechanism of action for nitroimidazoles.

Quantitative Data: An Extrapolation from Related Compounds

Due to the absence of specific studies on this compound, no direct quantitative biological data can be presented. However, to provide a frame of reference for potential potency, Table 2 summarizes the anticancer activity of some related 4-nitroimidazole derivatives. It is crucial to note that these are not data for the title compound and should be interpreted with caution.

Compound IDCancer Cell LineIC₅₀ (µg/mL)Reference
5f MCF-71.0[6]
5k MCF-71.0[6]
5d PC34.0[6]
5m DU1455.0[6]

Conclusion and Future Directions

This compound remains a molecule of significant synthetic interest but with a largely unexplored biological profile. The information available from its CAS number confirms its existence, yet the scientific literature has not kept pace with a detailed characterization. Based on the well-established pharmacology of the nitroimidazole and benzyl-imidazole scaffolds, it is reasonable to hypothesize that this compound may possess antimicrobial and/or anticancer properties.

The clear gap in the literature presents a compelling opportunity for future research. A systematic investigation into the synthesis, purification, and comprehensive biological evaluation of this compound is warranted. Such studies would not only elucidate the specific properties of this compound but also contribute valuable structure-activity relationship data to the broader field of medicinal chemistry. For researchers seeking novel scaffolds with the potential for therapeutic application, this compound represents a promising, yet uncharted, territory.

References

The Core of 5-Nitroimidazoles: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 5-nitroimidazole class of antimicrobial agents remains a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa. Since the discovery of azomycin from Nocardia mesenterica and the subsequent synthesis of metronidazole, this scaffold has given rise to a number of life-saving drugs.[1] Their unique mechanism of action, which relies on reductive activation within susceptible anaerobic organisms, makes them highly effective against a specific but crucial range of pathogens. This technical guide provides an in-depth overview of the key literature on 5-nitroimidazoles, focusing on their mechanism of action, therapeutic applications, resistance pathways, and the experimental protocols essential for their continued development and evaluation.

Mechanism of Action: Reductive Activation

The selective toxicity of 5-nitroimidazoles is a direct consequence of their mode of action, which is initiated by the reduction of the nitro group at the C5 position of the imidazole ring. This process is exclusive to anaerobic or microaerophilic organisms that possess low redox potential electron transport proteins.[2]

The key steps in the activation pathway are as follows:

  • Cellular Uptake: 5-nitroimidazoles are small, uncharged molecules that passively diffuse across the microbial cell membrane.[2]

  • Reductive Activation: Inside the anaerobic cell, the nitro group of the drug acts as an electron sink, accepting electrons from low-redox-potential proteins like ferredoxin or flavodoxin. These proteins are reduced by enzymes central to anaerobic metabolism, such as pyruvate:ferredoxin oxidoreductase (PFOR).[1][3][4]

  • Formation of Reactive Intermediates: The single-electron reduction of the nitro group forms a highly reactive nitroso radical anion.[5] This process is a four-electron reduction that ultimately leads to the formation of a hydroxylamine intermediate.[6][7]

  • Cytotoxicity and DNA Damage: These reactive intermediates are cytotoxic, causing damage to cellular macromolecules. The primary target is believed to be DNA, where the activated drug leads to strand breakage and destabilization of the DNA helix, ultimately resulting in cell death.[2][5][8] The formation of these short-lived, toxic products within the cell creates a concentration gradient that drives the uptake of more drug.[2]

Mechanism_of_Action cluster_cell Anaerobic Microbe Drug 5-Nitroimidazole (Prodrug) Activated_Drug Nitro Radical Anion & Other Reactive Intermediates Drug->Activated_Drug Activation PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Fd_red Ferredoxin (Reduced) PFOR->Fd_red e- AcetylCoA Acetyl-CoA PFOR->AcetylCoA Fd_ox Ferredoxin (Oxidized) Fd_ox->PFOR Fd_red->Drug e- (Reduction) DNA DNA Activated_Drug->DNA Damage DNA Damage & Cell Death DNA->Damage Pyruvate Pyruvate Pyruvate->PFOR Drug_ext 5-Nitroimidazole (External)

Caption: Reductive activation pathway of 5-nitroimidazoles.

Therapeutic Applications and Efficacy

5-Nitroimidazoles are indicated for a wide range of infections caused by anaerobic bacteria and protozoa.[9][10] Metronidazole, the prototypical drug of this class, is on the World Health Organization's List of Essential Medicines.[5] Newer generations, such as tinidazole and ornidazole, offer altered pharmacokinetic profiles, including longer half-lives, which may allow for less frequent dosing.[8][11]

Key Therapeutic Uses:
  • Anaerobic Bacterial Infections: Effective against most obligate anaerobic bacteria, including Bacteroides fragilis, Clostridium species, and anaerobic cocci.[12][13] They are frequently used for intra-abdominal infections, pelvic inflammatory disease, bacterial vaginosis, and brain abscesses.[5][12]

  • Protozoal Infections: They are the drugs of choice for trichomoniasis (Trichomonas vaginalis), giardiasis (Giardia lamblia), and amebiasis (Entamoeba histolytica).[8][9][12]

  • Neglected Tropical Diseases: Fexinidazole, a 5-nitroimidazole, has been approved for the treatment of human African trypanosomiasis (sleeping sickness), and other derivatives are being investigated for activity against leishmaniasis and Chagas disease.[14]

Quantitative Data Summary

The following tables summarize key quantitative parameters for commonly used 5-nitroimidazoles.

Table 1: Comparative Pharmacokinetics of Key 5-Nitroimidazoles

ParameterMetronidazoleTinidazoleOrnidazoleSecnidazole
Oral Bioavailability >90%[15]~100%[16]90%[17]N/A
Elimination Half-life (hours) 7.9 - 8.8[11][16]14.0 - 14.7[11][16]14.1 - 16.8[11][17]17 - 29[11]
Protein Binding <20%[15]N/A<15%[17]N/A
CSF Penetration High (60-100% of plasma)[8][15]N/AHigh[17]N/A

Table 2: In Vitro Activity (MIC) of 5-Nitroimidazoles against Trichomonas vaginalis

CompoundSusceptibility StatusMean MIC (mg/L)MIC Range (mg/L)% Susceptible (MIC <2 mg/L)
Metronidazole Clinical Isolates2.25[18][19]0.25 - >16[18]61%[18][19]
Tinidazole Clinical Isolates1.11[18][19]0.25 - >16[18]80%[18][19]
Ornidazole Clinical Isolates0.5[18][19]0.25 - >16[18]89%[18][19]
Secnidazole Clinical Isolates1.11[18][19]0.25 - >16[18]75%[18][19]

Table 3: Clinical Efficacy in Bacterial Vaginosis (Single Oral Dose)

CompoundCure Rate at 1 WeekCure Rate at 4 Weeks
Metronidazole 88.4%[11]65.7% - 77.9%[11][17]
Tinidazole 89.5% - 100%[11][17]84.5% - 97.7%[11][17]
Ornidazole 89.5% - 100%[11][17]84.5% - 97.7%[11][17]
Secnidazole N/A80.2%[11]

Cure rates can vary based on study design and patient populations.

Mechanisms of Resistance

Although resistance was once considered rare, it is an increasing concern, particularly in Trichomonas vaginalis and Bacteroides species.[2] Resistance is typically associated with impaired drug activation.

Key resistance mechanisms include:

  • Decreased PFOR Activity: Downregulation or mutation of pyruvate:ferredoxin oxidoreductase (PFOR) reduces the cell's ability to generate the low-potential electrons needed to reduce the drug.[1][3]

  • Impaired Electron Transport: Alterations in other components of the electron transport chain, such as ferredoxin or flavin reductase, can also lead to decreased drug activation.

  • Oxygen Scavenging: In some organisms, increased oxygen tension or enhanced oxygen scavenging mechanisms can compete with the 5-nitroimidazole for electrons, preventing its reduction.

  • Presence of nim Genes: In Bacteroides species, the presence of nitroimidazole resistance genes (nim) is a primary mechanism.[20] These genes encode nitroreductases that convert the 5-nitro group into a non-toxic amino group, effectively inactivating the drug.[21]

  • Alternative Metabolic Pathways: In T. vaginalis, a novel pathway for metronidazole activation involving malate has been identified. Resistance can emerge when both the pyruvate- and malate-dependent activation pathways are compromised.[4]

Resistance_Mechanisms Activation_Pathway Reductive Activation (PFOR, Ferredoxin, etc.) Active_Drug Toxic Intermediates Activation_Pathway->Active_Drug Cell_Death Cell Death Active_Drug->Cell_Death Res_Mech1 Decreased PFOR/Ferredoxin Expression or Activity Res_Mech1->Activation_Pathway Inhibits Res_Mech2 nim Gene Expression (e.g., in Bacteroides) Inactive_Drug Inactive Amino-imidazole Res_Mech2->Inactive_Drug Drug Drug Drug->Res_Mech2 Detoxification

Caption: Key mechanisms of resistance to 5-nitroimidazoles.

Key Experimental Protocols

Standardized and reproducible methods are critical for evaluating the activity of new and existing 5-nitroimidazole compounds. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for antimicrobial susceptibility testing of anaerobic bacteria.[9][22][23][24]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination of Anaerobic Bacteria (Adapted from CLSI M11)

This protocol outlines the general steps for determining the MIC of a 5-nitroimidazole against an anaerobic bacterium.

  • Preparation of Inoculum: a. Subculture the bacterial isolate onto an appropriate agar plate (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood). b. Incubate under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 24-48 hours, or until sufficient growth is observed. c. Select several well-isolated colonies and suspend them in a suitable broth (e.g., pre-reduced thioglycollate broth). d. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Prepare the final inoculum by diluting this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the 5-nitroimidazole compound in a suitable solvent (e.g., water or DMSO, depending on solubility). b. Perform serial twofold dilutions of the drug in pre-reduced, supplemented anaerobic broth (e.g., Brucella broth) in a 96-well microtiter plate. The final volume in each well should be 100 µL. c. Include a growth control well (broth with inoculum, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial inoculum. b. Seal the microtiter plate with an adhesive seal or place it in a sealable bag. c. Incubate the plate under anaerobic conditions at 35-37°C for 48 hours.

  • Determination of MIC: a. After incubation, examine the plate for bacterial growth. The growth control well should show distinct turbidity. b. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol: Susceptibility Testing of Trichomonas vaginalis

Susceptibility testing for T. vaginalis is crucial for managing refractory infections.[25]

  • Culture and Inoculum Preparation: a. Culture T. vaginalis isolates axenically in a suitable medium (e.g., Diamond's TYI-S-33 medium) at 37°C. b. Harvest parasites in the logarithmic growth phase. c. Count the motile trophozoites using a hemocytometer and adjust the concentration to approximately 2 x 10⁵ organisms/mL.

  • Drug Dilution and Incubation: a. Perform serial twofold dilutions of the 5-nitroimidazole in the culture medium within a 96-well plate. b. Inoculate each well with the prepared parasite suspension. c. Incubate the plate under anaerobic or microaerophilic conditions at 37°C for 48 hours.[18]

  • Determination of MIC/MLC: a. The Minimum Inhibitory Concentration (MIC) is the lowest drug concentration showing no motile parasites by microscopic examination.[26] b. The Minimum Lethal Concentration (MLC) can be determined by subculturing aliquots from wells showing no motility into fresh, drug-free medium to assess viability. The MLC is the lowest concentration that results in no growth after subculture.[25]

Workflow for Novel 5-Nitroimidazole Discovery

The discovery of new 5-nitroimidazole derivatives aims to overcome resistance, improve pharmacokinetic profiles, and broaden the spectrum of activity. A typical screening workflow is outlined below.

Screening_Workflow Primary_Screen Primary Screen: In Vitro MIC against Susceptible Strains Secondary_Screen Secondary Screen: In Vitro MIC against Resistant Strains Primary_Screen->Secondary_Screen Active Compounds Cytotoxicity Cytotoxicity Assay (e.g., on Mammalian Cell Lines) Secondary_Screen->Cytotoxicity Active Compounds Mechanism Mechanism of Action Studies (e.g., DNA damage assays) Cytotoxicity->Mechanism Low Toxicity Hits PK_Studies Pharmacokinetic (ADME) Studies (In Vitro/In Vivo) Mechanism->PK_Studies Efficacy In Vivo Efficacy Studies (Animal Models of Infection) PK_Studies->Efficacy Favorable Profile Lead Lead Compound for Preclinical Development Efficacy->Lead Efficacious Compound

Caption: General workflow for screening novel 5-nitroimidazoles.

The 5-nitroimidazole class remains a vital part of our antimicrobial armamentarium. A thorough understanding of their reductive activation, mechanisms of action, and pathways to resistance is essential for both clinical use and the development of next-generation agents. The quantitative data and standardized protocols presented in this guide offer a foundational resource for researchers and drug development professionals. Future efforts in this field will likely focus on designing novel derivatives that can evade existing resistance mechanisms, exhibit improved safety profiles, and broaden their utility against a wider range of challenging pathogens.

References

Methodological & Application

Application Notes and Protocols for 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols for the synthesis, characterization, and biological evaluation of 1-benzyl-5-nitroimidazole, a compound of interest within the broader class of nitroimidazole derivatives known for their potential therapeutic applications.

Introduction

Nitroimidazoles are a significant class of compounds in medicinal chemistry, with established antibacterial and antiprotozoal activities. The core mechanism of action for many 5-nitroimidazoles involves the reduction of the nitro group within anaerobic organisms, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA. The substitution at the N-1 position of the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity. This document outlines the experimental procedures for the synthesis of this compound, its structural and analytical characterization, and protocols for evaluating its antimicrobial potential.

Synthesis of this compound

The synthesis of this compound can be achieved via the N-alkylation of 5-nitroimidazole with benzyl chloride. This is a standard SN2 reaction where the nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of benzyl chloride.

Experimental Protocol: Synthesis

Materials:

  • 5-Nitroimidazole

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.2 equivalents).

  • Add benzyl chloride (1.05 equivalents) to the suspension.

  • Heat the reaction mixture to 70°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualization of Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants 5-Nitroimidazole, Benzyl Chloride, K₂CO₃ Solvent Acetonitrile Reactants->Solvent Heating Heat to 70°C Solvent->Heating Filter Filter Heating->Filter Concentrate1 Concentrate Filter->Concentrate1 Extract Extract with Ethyl Acetate Concentrate1->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate2 Concentrate Dry->Concentrate2 Column Column Chromatography Concentrate2->Column Product This compound Column->Product MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Stock Prepare Stock Solution of Compound Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Microbial Inoculum Inoculate Inoculate Wells Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read MIC Determine MIC Read->MIC MoA_Pathway Compound This compound (Prodrug) Activation Reductive Activation (e.g., by Ferredoxin) Compound->Activation Radical Nitroradical Anion Activation->Radical Intermediates Reactive Intermediates (e.g., Nitrosoimidazole) Activation->Intermediates Macromolecules Cellular Macromolecules (DNA, Proteins) Radical->Macromolecules Intermediates->Macromolecules Damage Macromolecular Damage Macromolecules->Damage Interaction Death Cell Death Damage->Death

Application Notes and Protocols for In Vitro Assays of 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of 1-Benzyl-5-nitroimidazole and its derivatives. This document outlines detailed protocols for assessing the compound's anticancer and antimicrobial activities, presenting quantitative data in a clear, comparative format, and illustrating relevant biological pathways.

Introduction

This compound is a heterocyclic compound belonging to the nitroimidazole class of molecules. Nitroimidazoles are recognized for their diverse pharmacological activities, including antimicrobial, antiparasitic, and anticancer properties.[1] The core mechanism of action for many nitroimidazoles involves the bioreductive activation of the nitro group under hypoxic conditions, which are prevalent in solid tumors and anaerobic microbial environments.[1][2] This activation leads to the formation of reactive nitroso and hydroxylamine intermediates that can induce cellular damage, primarily through DNA strand breaks and inhibition of DNA synthesis.[1] The benzyl substitution at the 1-position can modulate the compound's lipophilicity and potentially its interaction with biological targets, making it a compound of interest for drug development.

These notes are intended to provide researchers with the necessary protocols and data to effectively design and execute in vitro studies to explore the therapeutic potential of this compound.

Data Presentation

Anticancer Activity

The in vitro anticancer efficacy of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or lethal concentration (LC₅₀) against various cancer cell lines. The following table summarizes representative data from the literature.

Compound/DerivativeCell LineAssayIC₅₀/LC₅₀ (µM)Reference
N-methyl-nitroimidazoleMDA-MB-231 (Breast)MTT16.67 ± 2.3[3]
N-ethyl-nitroimidazoleMDA-MB-231 (Breast)MTT18.00 ± 2.1[3]
N-propyl-nitroimidazoleMDA-MB-231 (Breast)MTT21.50 ± 4.9[3]
N-butyl-nitroimidazoleMDA-MB-231 (Breast)MTT20.33 ± 3.5[3]
N-methyl-nitroimidazoleA549 (Lung)MTT17.00 ± 1.7[3]
N-ethyl-nitroimidazoleA549 (Lung)MTT18.67 ± 2.5[3]
N-propyl-nitroimidazoleA549 (Lung)MTT19.33 ± 3.2[3]
N-butyl-nitroimidazoleA549 (Lung)MTT22.00 ± 2.0[3]
1-benzyl-2-methyl-4-nitro-imidazole derivative 9gMCF-7 (Breast)MTT2.00 ± 0.03[4]
1-benzyl-2-methyl-4-nitro-imidazole derivative 9kMCF-7 (Breast)MTT5.00 ± 0.01[4]
Nitroimidazole-oxadiazole derivative 11b (hypoxic)HCT116 (Colon)MTT4.69 - 11.56[5]
Nitroimidazole-triazole derivative 21b (hypoxic)HCT116 (Colon)MTT4.69 - 11.56[5]
Antimicrobial Activity

The antimicrobial potential of this compound derivatives is assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
1-benzyl-4-(4-(2-methyl-5-nitro-1H-imidazole-1-yl)-1-phenylbut-2-ynyl) piperazine (8i)S. aureus (MSSA)Broth Microdilution16[6]
1-benzyl-4-(4-(2-methyl-5-nitro-1H-imidazole-1-yl)-1-phenylbut-2-ynyl) piperazine (8i)S. aureus (MRSA)Broth Microdilution64[6]
Nitroimidazole derivative 8gS. aureus (Standard)Broth Microdilution1[6]
Nitroimidazole derivative 8gK. pneumoniae (Standard)Broth Microdilution8[6]
Metronidazole (Reference)S. aureus (MRSA)Broth Microdilution64[6]
Metronidazole (Reference)K. pneumoniae (CP)Broth Microdilution32-128[6]

Experimental Protocols

Anticancer Activity: MTT Assay

This protocol outlines the determination of cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MDA-MB-231, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 1.5 x 10³ cells per well in 100 µL of complete DMEM.[7] Incubate for 12-24 hours to allow for cell attachment.[7]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in DMEM to achieve final concentrations ranging from, for example, 1 µM to 100 µM.[7] Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMEM with the same concentration of DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay (MIC Determination)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains using the broth microdilution method, following CLSI guidelines.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Culture the microbial strains overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the appropriate broth (MHB or RPMI-1640) in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Antifungal Susceptibility Testing

For more detailed antifungal susceptibility testing, the following protocol based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for molds can be adapted.

Materials:

  • This compound

  • Fungal isolates (e.g., Aspergillus species)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation: Prepare a conidial suspension from a fresh culture. Adjust the suspension spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C and read the results after 48-72 hours.

  • MIC Endpoint Determination: The MIC is defined as the lowest concentration of the drug that shows complete inhibition of growth.[8]

Visualizations

Proposed Anticancer Mechanism of Action

The anticancer activity of nitroimidazoles is often linked to their selective activation in the hypoxic environment of tumors. The following diagram illustrates a plausible general mechanism.

anticancer_mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular (Hypoxic Cancer Cell) Compound This compound (Prodrug) Activation Bioreductive Activation (Nitroreductases) Compound->Activation Diffusion Intermediates Reactive Nitroso & Hydroxylamine Intermediates Activation->Intermediates DNA_Damage DNA Strand Breaks & Adduct Formation Intermediates->DNA_Damage Apoptosis Cell Cycle Arrest & Apoptosis DNA_Damage->Apoptosis

Caption: Hypoxia-activated prodrug mechanism of nitroimidazoles.

ROS-Mediated Apoptotic Pathway

Some benzimidazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and activation of the JNK signaling pathway. This represents a potential mechanism for the anticancer effects of the imidazole core structure.

ros_apoptosis_pathway Compound This compound ROS Increased ROS Production Compound->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction (Bax/Bcl-2 modulation) JNK->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed ROS-dependent apoptotic signaling pathway.

Experimental Workflow for In Vitro Anticancer Screening

The following diagram outlines the general workflow for the in vitro assessment of the anticancer activity of this compound.

experimental_workflow Start Start: Prepare Compound Stock Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Serial Dilutions of Compound Cell_Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End: Report Results Data_Analysis->End

References

Application Notes and Protocols for 1-Benzyl-5-nitroimidazole as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1-Benzyl-5-nitroimidazole as a potential antimicrobial agent. Included are details on its mechanism of action, protocols for evaluating its efficacy, and a summary of its antimicrobial activity against a range of pathogens.

Introduction

This compound belongs to the nitroimidazole class of compounds, which are synthetic antibiotics effective against anaerobic bacteria and certain protozoa. The core structure of these compounds is a nitro group attached to an imidazole ring. The antimicrobial efficacy of nitroimidazoles is attributed to the reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radical anions that induce cellular damage and inhibit essential processes like DNA synthesis. While extensive research has been conducted on various nitroimidazole derivatives, this document focuses on the specific application of this compound as an antimicrobial agent.

Data Presentation

Table 1: Antimicrobial Activity of this compound (Template)

MicroorganismStrainMIC (µg/mL)MBC/MFC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Gram-Negative Bacteria
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Klebsiella pneumoniaeATCC 13883
Fungi
Candida albicansATCC 90028
Aspergillus fumigatusATCC 204305

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy in the evaluation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Positive control (microorganism in broth without the compound)

  • Negative control (broth only)

  • Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)

Procedure:

  • Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate broth within the 96-well plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

  • Inoculum Preparation: Prepare a fresh microbial culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile micropipettes and tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the initial MIC incubation.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Mechanism of Action

The antimicrobial action of 5-nitroimidazoles is initiated by the reduction of the nitro group, a process that occurs preferentially in anaerobic or microaerophilic environments. This reduction leads to the formation of highly reactive nitroso radicals. These radicals can then interact with and damage critical cellular components, most notably DNA, leading to strand breakage and cell death.

Mechanism_of_Action cluster_cell Microbial Cell Nitroimidazole This compound (Prodrug) Activation Reductive Activation (Nitroreductase) Nitroimidazole->Activation Enzymatic Reduction Radicals Reactive Nitroso Radicals Activation->Radicals DNA Microbial DNA Radicals->DNA Interaction Damage DNA Damage (Strand Breaks) DNA->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of action for this compound.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial properties of this compound.

Antimicrobial_Testing_Workflow Start Start Compound This compound Stock Solution Start->Compound Inoculum Prepare Standardized Microbial Inoculum Start->Inoculum MIC Perform Broth Microdilution (MIC Assay) Compound->MIC Inoculum->MIC ReadMIC Read MIC Results MIC->ReadMIC MBC Perform Subculture (MBC/MFC Assay) ReadMIC->MBC ReadMBC Read MBC/MFC Results MBC->ReadMBC Data Data Analysis and Reporting ReadMBC->Data End End Data->End

Caption: General workflow for antimicrobial susceptibility testing.

In Vivo Applications of 1-Benzyl-5-nitroimidazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific in vivo studies directly investigating 1-Benzyl-5-nitroimidazole are not publicly available. The following application notes and protocols are based on established methodologies for structurally related nitroimidazole and benzimidazole derivatives and are provided as a predictive guide for researchers. These protocols should be adapted and optimized based on the specific physicochemical properties and preliminary in vitro data of this compound.

Application Notes

This compound is a heterocyclic compound belonging to the nitroimidazole class. While this specific molecule has not been extensively studied in vivo, its structural motifs—a 5-nitroimidazole core and a benzyl group—suggest potential therapeutic applications based on the known activities of related compounds. The 5-nitroimidazole moiety is a well-established pharmacophore responsible for the antimicrobial and antiprotozoal effects of drugs like metronidazole and tinidazole. The benzyl substitution at the N1 position may modulate the compound's pharmacokinetic profile and target specificity.

Potential in vivo applications for this compound could include:

  • Antiprotozoal Agent: Based on the activity of other 5-nitroimidazoles, it may be effective against anaerobic protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.

  • Antibacterial Agent: Particularly against anaerobic bacteria, a known target of 5-nitroimidazoles.

  • Antihypertensive Agent: Some benzimidazole derivatives have shown potent antihypertensive activity.

  • Anticancer and Anti-inflammatory Agent: Benzimidazole derivatives have been investigated for these activities.

  • Antileishmanial Agent: N-benzyl-benzimidazole derivatives have demonstrated in vitro activity against Leishmania species.

Experimental Protocols

The following are detailed protocols for key in vivo experiments that could be adapted to evaluate the therapeutic potential of this compound.

Protocol 1: Evaluation of Antiprotozoal Efficacy in a Murine Model of Giardiasis

This protocol is adapted from studies on other 5-nitroimidazole derivatives.

Objective: To assess the in vivo efficacy of this compound against Giardia lamblia infection in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Metronidazole (positive control)

  • Giardia lamblia trophozoites (e.g., WB strain)

  • Female C3H/HeN mice (4-6 weeks old)

  • Oral gavage needles

  • Fecal collection tubes

  • Microscope and hemocytometer

Methodology:

  • Animal Acclimatization: Acclimate mice for at least 7 days before the experiment.

  • Infection: Infect mice orally with 1 x 10^6 G. lamblia trophozoites in 0.1 mL of PBS.

  • Treatment: On day 5 post-infection, randomly group the mice (n=5-8 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC, orally, once daily)

    • Group 2: Metronidazole (e.g., 20 mg/kg, orally, once daily)

    • Group 3-5: this compound at various doses (e.g., 10, 25, 50 mg/kg, orally, once daily)

  • Monitoring: Administer treatment for 3-5 consecutive days. Monitor animal weight and clinical signs daily.

  • Parasite Load Determination: On day 8 post-infection (24 hours after the last dose), euthanize the mice.

    • Excise the upper small intestine.

    • Place the intestine in a tube with chilled PBS.

    • Incubate on ice for 30 minutes to detach trophozoites.

    • Vortex vigorously and count the trophozoites using a hemocytometer.

  • Data Analysis: Calculate the mean number of trophozoites per group and determine the percentage of parasite inhibition compared to the vehicle control group.

Workflow Diagram:

Giardiasis_Model_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatize Acclimatize Mice infect Infect with G. lamblia acclimatize->infect Day -7 to 0 group Group Animals infect->group Day 5 treat Administer Treatment group->treat Days 5-7 monitor Monitor Daily treat->monitor euthanize Euthanize & Harvest Intestine treat->euthanize Day 8 count Count Trophozoites euthanize->count analyze Data Analysis count->analyze

Workflow for the murine giardiasis model.

Protocol 2: Acute Toxicity Study in Rodents

This protocol is based on general guidelines for preclinical toxicity studies.[1]

Objective: To determine the acute toxicity and maximum tolerated dose (MTD) of this compound in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., corn oil or 0.5% CMC)

  • Male and female Swiss albino mice or Wistar rats (6-8 weeks old)

  • Oral gavage needles

  • Appropriate animal housing

Methodology:

  • Dose Selection: Based on in vitro cytotoxicity, select a range of doses (e.g., 50, 100, 250, 500, 1000, 2000 mg/kg).

  • Animal Grouping: Assign animals to dose groups (n=5 per sex per group) and a vehicle control group.

  • Administration: Administer a single oral dose of this compound or vehicle.

  • Observation: Observe animals continuously for the first 4 hours, then periodically for 14 days. Record clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior), morbidity, and mortality.

  • Body Weight: Record the body weight of each animal before dosing and on days 7 and 14.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) and examine major organs.

  • Data Analysis: Determine the LD50 (if applicable) and the MTD.

Logical Relationship Diagram:

Acute_Toxicity_Study cluster_setup Study Setup cluster_execution Study Execution cluster_endpoint Endpoints dose_select Dose Selection group_animals Animal Grouping dose_select->group_animals administer Single Oral Dose group_animals->administer observe Clinical Observation (14 days) administer->observe weigh Body Weight Measurement administer->weigh necropsy Gross Necropsy observe->necropsy analyze Determine MTD/LD50 necropsy->analyze

Logical flow of an acute toxicity study.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data for this compound based on plausible outcomes from the described protocols.

Table 1: Hypothetical Efficacy of this compound in a Murine Giardiasis Model

Treatment GroupDose (mg/kg)Mean Trophozoites (x10^5) ± SD% Inhibition
Vehicle Control-15.2 ± 3.10
Metronidazole201.1 ± 0.492.8
This compound109.8 ± 2.535.5
This compound254.3 ± 1.271.7
This compound501.5 ± 0.690.1

Table 2: Hypothetical Acute Oral Toxicity of this compound in Mice

Dose (mg/kg)SexMortality (n/5)Clinical Signs
VehicleM/F0/5None
500M/F0/5None
1000M/F0/5Mild lethargy in the first 4 hours
2000M1/5Severe lethargy, ataxia
2000F0/5Moderate lethargy
3000M/F3/5Severe lethargy, ataxia, tremors

Signaling Pathway (Hypothetical Mechanism of Action)

The primary mechanism of action for 5-nitroimidazoles involves the reductive activation of the nitro group within the target anaerobic organism. This process generates reactive nitroso radicals that are cytotoxic.

Nitroimidazole_Activation compound This compound (Prodrug) entry Entry into Anaerobic Cell compound->entry reduction Reductive Activation (e.g., by Ferredoxin) entry->reduction radical Nitroso Radical (Cytotoxic Intermediate) reduction->radical damage DNA Damage & Protein Dysfunction radical->damage death Cell Death damage->death

Reductive activation of a 5-nitroimidazole.

References

Application Notes and Protocols for 1-Benzyl-5-nitroimidazole Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-5-nitroimidazole is a derivative of the nitroimidazole class of compounds, which are known for their antimicrobial and potential anticancer properties.[][2] The biological activity of nitroimidazoles is attributed to the reduction of the nitro group under hypoxic conditions, leading to the formation of cytotoxic reactive intermediates that can damage DNA and other macromolecules, ultimately causing cell death.[][2][3] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] This colorimetric assay is a standard method for quantifying cell viability and proliferation.[5][6]

The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[8] By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound can be quantified.[5]

Data Presentation

Compound IDCancer Cell LineIC50 (µM)Reference
TJ08 (a 1,2,5-trisubstituted benzimidazole) Jurkat (Leukemia)1.88 ± 0.51[9]
K562 (Leukemia)1.89 ± 0.55[9]
MOLT-4 (Leukemia)2.05 ± 0.72[9]
HeLa (Cervical Cancer)2.11 ± 0.62[9]
HCT116 (Colon Cancer)3.04 ± 0.8[9]
MIA PaCa-2 (Pancreatic Cancer)3.82 ± 0.25[9]
164b (a 1-benzyl-5-chloro-1H-benzo[d]imidazol-2-yl derivative) MCF-7 (Breast Cancer)7.01 ± 0.20[10]
Compound 92j (a 1H-benzimidazole derivative) MCF-7 (Breast Cancer)0.0316[10]
Compound 92g (a 1H-benzimidazole derivative) A549 (Lung Cancer)0.316[10]

Note: The data presented in this table is for structurally related compounds and should be used for reference purposes only. The actual IC50 value for this compound must be determined experimentally.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Sterile pipette tips and tubes

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[12]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.[12]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration. This represents 100% cell viability.[11]

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Medium only (no cells) to determine background absorbance.[11]

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.[12]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for an additional 4 hours at 37°C.[7]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[7]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Gently shake the plate for 10-15 minutes on an orbital shaker to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5][7]

    • Subtract the average absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, using a suitable software program (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, MCF-7) Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare this compound Stock and Dilutions Treatment 4. Treat Cells with Compound (24-72h Incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. Add MTT Reagent (4h Incubation) Treatment->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals (with DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement 7. Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement Data_Analysis 8. Calculate % Cell Viability Absorbance_Measurement->Data_Analysis IC50_Determination 9. Determine IC50 Value Data_Analysis->IC50_Determination

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway of Nitroimidazole Cytotoxicity

Nitroimidazole_Pathway cluster_cell Cell Nitroimidazole This compound (Inactive Prodrug) Activation Reductive Activation (Nitroreductases) Nitroimidazole->Activation Enters Cell (Diffusion) Reactive_Intermediates Cytotoxic Nitro Radical Anions Activation->Reactive_Intermediates Reduction of Nitro Group DNA Cellular DNA Reactive_Intermediates->DNA Interacts with DNA_Damage DNA Strand Breaks & Adducts DNA->DNA_Damage Causes Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound induced cytotoxicity.

References

Application Notes and Protocols for 1-Benzyl-5-nitroimidazole and its Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-benzyl-5-nitroimidazole and related nitroimidazole derivatives in cancer cell line research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further investigation into the therapeutic potential of this class of compounds.

Introduction to this compound in Oncology

The benzimidazole scaffold is a prominent heterocyclic aromatic compound that has garnered significant attention in medicinal chemistry due to its structural resemblance to naturally occurring purines. This feature allows it to interact with a wide array of biological targets.[1] The introduction of a nitro group, particularly at the 5-position, significantly alters the electronic properties of the benzimidazole ring, thereby enhancing its biological activity.[1][2] While this compound serves as a key pharmacophore, its various derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and cytotoxicity in numerous cancer cell lines.[1][3][4] The anticancer efficacy of these compounds is often attributed to their ability to interact with multiple cellular targets and disrupt key oncogenic signaling pathways.[1]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various this compound derivatives and other related nitroimidazole compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity of this compound Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (TJ08)Jurkat1.88 ± 0.51[5]
K5621.89 ± 0.55[5]
MOLT-42.05 ± 0.72[5]
HeLa2.11 ± 0.62[5]
HCT1163.04 ± 0.8[5]
MIA PaCa-23.82 ± 0.25[5]
3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-o-tolyl-piperazin-1-yl)-propan-1-one (5f)MCF-71.0 µg/mL[6]
3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(3,4-dichlorophenyl)piperazin-1-yl)propan-1-one (5k)MCF-71.0 µg/mL[6]
3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(4-chlorophenyl)piperazin-1-yl)propan-1-one (5d)PC34.0 µg/mL[6]
3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazol-5-ylsulfanyl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-one (5m)DU1455.0 µg/mL[6]
BA586 (a benzimidazole derivative)HCC193742 µM[7]

Table 2: Cytotoxicity of Other Nitroimidazole and Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
N-methyl-nitroimidazoleMDA-MB-23116.67 ± 2.3[8]
A54917.00 ± 1.7[8]
N-ethyl-nitroimidazoleMDA-MB-23119.33 ± 3.2[8]
N-propyl-nitroimidazoleMDA-MB-23121.50 ± 4.9[8]
FlubendazoleU87< 0.26[9][10]
U251< 0.26[9][10]
MebendazoleU87< 0.26[9][10]
U251< 0.26[9][10]
FenbendazoleU87< 0.26[9][10]
U251< 0.26[9][10]
Benzimidazole Acridine Derivative (8m)SW4806.77 ± 0.19[11][12]
HCT1163.33 ± 0.02[11][12]
Benzimidazole-based 1,3,4-oxadiazole (Compound 10)A5493.31[4][13]
MDA-MB-2311.18[4][13]
Benzimidazole-based 1,3,4-oxadiazole (Compound 13)A5495.30[4][13]
MDA-MB-2312.90[4][13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from various studies investigating the anticancer effects of nitroimidazole derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the this compound derivative or vehicle control (DMSO) and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 4h D->E F Add DMSO E->F G Measure absorbance F->G H Calculate IC50 G->H

MTT Assay Experimental Workflow

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- & PI-, early apoptotic cells are Annexin V+ & PI-, late apoptotic cells are Annexin V+ & PI+, and necrotic cells are Annexin V- & PI+.

Apoptosis_Analysis_Workflow A Cell treatment B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in dark D->E F Flow cytometry analysis E->F

Apoptosis Analysis Workflow

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compound on cell cycle progression.

Protocol:

  • Treat cells with the compound of interest for a specified time (e.g., 24 hours).

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways

Studies on benzimidazole and nitroimidazole derivatives suggest their involvement in several key signaling pathways that regulate cell proliferation, survival, and death.

Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing apoptosis.[5] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the altered mitochondrial membrane potential, cleavage of PARP, and activation of caspases.[5][11][12] Some derivatives have been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the death receptor DR5.[11][12]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DR Death Receptors (e.g., DR5) Casp8 Caspase-8 DR->Casp8 Activation Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondria CytoC Cytochrome c Mito->CytoC Release Bcl2 Bcl-2 Bcl2->Mito Inhibition Casp9 Caspase-9 CytoC->Casp9 Casp9->Casp3 PARP PARP Casp3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Compound This compound Derivative Compound->DR Upregulation Compound->Bcl2 Downregulation

Apoptosis Induction Pathway

Cell Cycle Arrest

Several benzimidazole derivatives have been shown to induce cell cycle arrest, a crucial mechanism for preventing cancer cell proliferation.[3][4][9][10] For instance, some compounds cause an accumulation of cells in the S-phase or G2/M phase of the cell cycle.[3][5] This arrest is often mediated by the modulation of key cell cycle regulatory proteins such as p53 and p21.[7][10]

Cell_Cycle_Arrest_Pathway Compound This compound Derivative p53 p53 Compound->p53 Activation S_Phase S-Phase Arrest Compound->S_Phase Induces p21 p21 p53->p21 Upregulation CyclinB1 Cyclin B1 p21->CyclinB1 Inhibition G2M G2/M Arrest CyclinB1->G2M Leads to

Cell Cycle Arrest Mechanism

Conclusion

This compound and its derivatives represent a promising class of compounds for anticancer drug development. Their ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines warrants further investigation. The data and protocols presented in these application notes provide a foundation for researchers to explore the therapeutic potential and mechanism of action of these compounds in greater detail. Future studies should focus on optimizing the structure of these derivatives to enhance their potency and selectivity, as well as on in vivo studies to validate their anticancer efficacy.

References

Application Notes and Protocols for LC-MS Analysis of 1-Benzyl-5-nitroimidazole and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

1-Benzyl-5-nitroimidazole is a synthetic nitroimidazole derivative with potential therapeutic applications. Like other 5-nitroimidazoles, its efficacy and safety are closely linked to its metabolic fate within biological systems. The primary metabolic pathway for 5-nitroimidazoles involves the reduction of the nitro group to an amino group, a transformation that can be crucial for both the compound's mechanism of action and its potential toxicity. Understanding the pharmacokinetic profile and metabolic transformation of this compound is therefore essential for its development as a therapeutic agent.

This document provides a detailed protocol for the quantitative analysis of this compound and its putative amino metabolite, 1-Benzyl-5-aminoimidazole, in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in preclinical or clinical studies of this compound.

Predicted Metabolic Pathway

The metabolism of 5-nitroimidazoles is primarily characterized by the reduction of the nitro group. In anaerobic environments or by certain reductases, the nitro group can be reduced to a nitroso radical anion, and further to an amino group. This reductive metabolism is often essential for the biological activity of this class of compounds.

Parent This compound Metabolite 1-Benzyl-5-aminoimidazole Parent->Metabolite Nitroreduction

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of this compound and its metabolite from plasma samples.

Materials:

  • Plasma samples containing this compound and its metabolites

  • Acetonitrile (LC-MS grade), ice-cold

  • Internal Standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound in 50:50 acetonitrile:water)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient See Table 1

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.010
0.510
3.090
4.090
4.110
5.010

MS/MS Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Nitrogen
Detection Mode Multiple Reaction Monitoring (MRM)

Table 2: MRM Transitions and Compound Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
This compound218.191.18035
218.1172.18025
1-Benzyl-5-aminoimidazole188.191.17530
188.1142.17520
Internal Standard223.196.18035

Data Presentation

Table 3: Method Validation Summary (Hypothetical Data)

ParameterThis compound1-Benzyl-5-aminoimidazole
Linear Range (ng/mL) 1 - 10001 - 1000
Correlation Coefficient (r²) >0.995>0.995
LLOQ (ng/mL) 11
Intra-day Precision (%RSD) <10%<10%
Inter-day Precision (%RSD) <12%<12%
Accuracy (%Bias) ±15%±15%
Recovery (%) 85-95%80-90%

Experimental Workflow Visualization

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection LC HPLC Separation (C18 Column) Injection->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition MS->Data Quant Quantification Data->Quant Report Generate Report Quant->Report

Caption: Workflow for the LC-MS analysis of this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the quantitative analysis of this compound and its primary amino metabolite in plasma. The protein precipitation method offers a simple and efficient sample cleanup, while the LC-MS/MS method provides the necessary sensitivity and selectivity for accurate quantification. This methodology is a valuable tool for pharmacokinetic and metabolic studies, supporting the research and development of novel nitroimidazole-based therapeutic agents. Researchers should perform a full method validation according to regulatory guidelines to ensure the reliability of the data for their specific application.

Application Notes and Protocols for 1-Benzyl-5-nitroimidazole in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-5-nitroimidazole is a derivative of the nitroimidazole class of compounds, which are known for their antimicrobial and potential anticancer activities. The core structure, a 5-nitroimidazole ring, is a key pharmacophore in several clinically used drugs.[1] In vitro evaluation of such compounds in cell-based assays is a fundamental step in drug discovery and development. A critical and often challenging aspect of in vitro testing is the proper dissolution and delivery of the compound to the target cells in a manner that is both effective and minimally toxic from the solvent. This document provides a detailed protocol for the dissolution of this compound for cell culture applications, emphasizing the maintenance of cell viability and experimental reproducibility.

Data Presentation

The successful application of this compound in cell culture is dependent on careful optimization of its concentration and the concentration of the solvent used. Below is a template for summarizing key quantitative data. Researchers should populate this table with their experimentally determined values.

ParameterRecommended ValueNotes
Solvent of Choice DMSO (Dimethyl Sulfoxide)A widely used aprotic solvent for dissolving hydrophobic compounds for cell culture.[2][3]
Stock Solution Concentration 10 mM - 100 mMPrepare a high-concentration stock to minimize the final solvent concentration in the culture medium.[4]
Final Solvent (DMSO) Concentration in Culture ≤ 0.1% (v/v)Higher concentrations can induce cytotoxicity and other off-target effects.[3][4] A vehicle control is essential.
Working Concentration Range 0.1 µM - 100 µMThis is a typical starting range for in vitro assays and should be determined empirically via a dose-response curve.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.

Experimental Protocols

This section outlines the detailed methodology for preparing this compound for cell culture experiments.

Materials
  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell line of interest

Protocol 1: Preparation of a 10 mM Stock Solution
  • Aseptic Technique: Perform all steps in a sterile laminar flow hood to prevent contamination.[5]

  • Weighing the Compound: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 217.2 g/mol , weigh out 2.17 mg.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 ml for a 10 mM solution).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but check for compound stability at this temperature. Visually inspect for any precipitate. If precipitation occurs, consider preparing a lower concentration stock solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions and Dosing Cells
  • Thawing Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilutions (Optional but Recommended): For creating a wide range of final concentrations, it is often easier to first prepare an intermediate dilution from the stock solution in complete cell culture medium.

  • Final Dilution: Prepare the final working concentrations by diluting the stock solution (or intermediate dilution) directly into pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock solution, you would perform a 1:1000 dilution (e.g., add 1 µl of the 10 mM stock to 1 ml of medium).

  • Vehicle Control: It is crucial to include a vehicle control in all experiments.[4] This control should contain the same final concentration of DMSO as the highest concentration of the test compound. For a 1:1000 dilution of the drug stock, the vehicle control would contain 0.1% DMSO.

  • Dosing: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).[5]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for cell culture experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution and Dosing compound This compound (Powder) stock_solution 10 mM Stock Solution compound->stock_solution Dissolve dmso DMSO (Sterile) dmso->stock_solution storage Store at -20°C (Aliquots) stock_solution->storage thaw Thaw Aliquot storage->thaw working_solution Final Working Concentrations (e.g., 0.1-100 µM) thaw->working_solution Dilute vehicle_control Vehicle Control (DMSO in Medium) medium Pre-warmed Cell Culture Medium medium->working_solution medium->vehicle_control cell_culture Cells in Culture working_solution->cell_culture Treat Cells vehicle_control->cell_culture Treat Cells incubation Incubate (37°C, 5% CO2) cell_culture->incubation

Caption: Workflow for preparing this compound solutions for cell culture.

References

Troubleshooting & Optimization

1-Benzyl-5-nitroimidazole solubility issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 1-benzyl-5-nitroimidazole in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound possesses chemical features that inherently limit its solubility in aqueous solutions. The presence of a benzyl group and an aromatic imidazole ring contributes to its lipophilic (fat-loving) and hydrophobic (water-fearing) nature. While the nitro group and imidazole nitrogen atoms add some polarity, the overall molecular structure is predominantly non-polar, leading to unfavorable interactions with polar water molecules.

Q2: What is the expected aqueous solubility of this compound?

Q3: In which organic solvents can I dissolve this compound to prepare a stock solution?

A3: this compound is expected to be soluble in polar aprotic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of poorly water-soluble compounds due to its strong solubilizing power for a wide range of organic molecules.[2][3][4] Other potential organic solvents include dimethylformamide (DMF), ethanol, and methanol.[5][6] It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large stock solution.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A4: This is a common issue known as "precipitation upon dilution." It occurs because the high concentration of the organic solvent in the stock solution is necessary to keep the compound dissolved, and this concentration is significantly lowered upon dilution into an aqueous medium. To mitigate this, you can:

  • Decrease the final concentration of the compound: A lower final concentration may stay within the solubility limit in the aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, increasing the final concentration of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility.[7]

  • Use solubilizing agents: Adding surfactants (e.g., Tween® 80, polysorbate 80) or cyclodextrins to the aqueous buffer can help to form micelles or inclusion complexes that encapsulate the non-polar compound and keep it in solution.[8][9]

  • Adjust the pH of the buffer: The solubility of compounds with ionizable groups can be pH-dependent. While this compound is not strongly acidic or basic, minor pH adjustments may have a small effect on its solubility.

Q5: How does pH affect the solubility of this compound?

A5: The imidazole ring has a pKa, and the solubility of compounds containing this ring can be influenced by pH. For weakly basic or acidic drugs, solubility can increase as the compound becomes ionized.[9] The pKa of the parent compound, 1-benzylimidazole, is approximately 6.7.[10] In solutions with a pH below the pKa, the imidazole ring will be protonated and positively charged, which generally increases aqueous solubility. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form. The effect of pH on the solubility of this compound should be experimentally determined across the pH range relevant to the intended experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve in aqueous buffer The compound has very low intrinsic aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent like DMSO and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment.
Precipitation observed after adding stock solution to buffer The final concentration of the compound exceeds its solubility limit in the aqueous buffer with the co-solvent.- Lower the final concentration of the compound. - Increase the final percentage of the co-solvent (e.g., DMSO) if the experimental system allows. - Add a solubilizing agent such as Tween® 80 (e.g., 0.1-0.5%) or a cyclodextrin to the aqueous buffer before adding the compound stock solution.
Inconsistent results in biological assays The compound may be precipitating out of solution over the course of the experiment, leading to variable effective concentrations.- Visually inspect the assay plates for any signs of precipitation. - Reduce the final concentration of the compound to a level well below its measured solubility limit under the assay conditions. - Consider pre-complexing the compound with a cyclodextrin before adding it to the assay medium.
Difficulty dissolving the compound in any solvent The compound may be in a crystalline form that is difficult to dissolve. The purity of the compound may be a factor.- Try gentle heating (e.g., to 37-40°C) and vortexing or sonication to aid dissolution in the organic solvent.[11] - Verify the purity of the compound using an appropriate analytical technique.

Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Predicted)pKa (Predicted)Notes
This compound C₁₀H₉N₃O₂203.20~2.0-2.5~5-6The benzyl group increases lipophilicity compared to simpler nitroimidazoles.
1-Benzylimidazole[10]C₁₀H₁₀N₂158.201.66.7Parent compound without the nitro group; provides a baseline for lipophilicity and basicity.
1-Methyl-5-nitroimidazoleC₄H₅N₃O₂127.10~0.2~5-6A smaller alkyl group results in lower lipophilicity.
MetronidazoleC₆H₉N₃O₃171.15-0.02~2.5The hydroxyl group significantly increases hydrophilicity.
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole[12]C₁₅H₁₃N₃O₂267.28~3.3Not availableThe additional fused benzene ring further increases lipophilicity.

Note: Predicted LogP and pKa values are estimates and should be used as a guide. Experimental determination is recommended for precise values.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol is adapted from standard pharmaceutical guidelines for determining equilibrium solubility.[8][13][14]

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-performance liquid chromatography (HPLC) system with a suitable column and validated analytical method for quantifying this compound.

  • Calibrated pH meter

Procedure:

  • Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution.

  • Add a known volume of the aqueous buffer to the vial.

  • Securely cap the vial and place it on an orbital shaker in a temperature-controlled environment.

  • Shake the vial for a sufficient time to reach equilibrium. A common starting point is 24 to 48 hours. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • After shaking, allow the vial to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Measure the pH of the remaining solution in the vial to ensure it has not changed significantly.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Protocol 2: Preparation of a Solubilized Formulation using a Co-solvent and Surfactant

Objective: To prepare a solution of this compound in an aqueous buffer for in vitro experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tween® 80 (Polysorbate 80)

  • Aqueous buffer (e.g., cell culture medium or PBS)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming and vortexing may be required to fully dissolve the compound.

  • Prepare the aqueous buffer with surfactant: Add Tween® 80 to the desired aqueous buffer to a final concentration of 0.1% to 0.5% (v/v). Mix thoroughly until the Tween® 80 is fully dissolved.

  • Dilute the stock solution: While vortexing the aqueous buffer containing Tween® 80, add the DMSO stock solution dropwise to achieve the final desired concentration of this compound. It is important to add the stock solution to the buffer and not the other way around to minimize precipitation.

  • Final concentration of DMSO: Ensure the final concentration of DMSO in the solution is low and compatible with your experimental system (typically ≤ 1%).

  • Visual inspection: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy or contains visible particles, the concentration may be too high, and further optimization is needed.

Visualizations

G Troubleshooting Workflow for Solubility Issues start Start: Compound is insoluble in aqueous buffer prep_stock Prepare a concentrated stock solution in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_precipitate Precipitation observed? dilute->check_precipitate success Success: Compound is in solution check_precipitate->success No troubleshoot Troubleshoot Precipitation check_precipitate->troubleshoot Yes lower_conc Lower the final compound concentration troubleshoot->lower_conc add_cosolvent Increase final co-solvent % (e.g., DMSO) troubleshoot->add_cosolvent add_surfactant Add solubilizing agent (e.g., Tween® 80, cyclodextrin) troubleshoot->add_surfactant lower_conc->dilute add_cosolvent->dilute add_surfactant->dilute

Caption: Troubleshooting workflow for addressing solubility issues.

G Experimental Workflow for Solubility Determination start Start: Determine Equilibrium Solubility add_excess Add excess solid compound to aqueous buffer start->add_excess shake Shake at constant temperature (e.g., 24-72 hours) to reach equilibrium add_excess->shake sample Withdraw supernatant sample shake->sample filter Filter sample (e.g., 0.22 µm filter) sample->filter analyze Analyze concentration by HPLC filter->analyze result Result: Quantitative Solubility Value analyze->result

Caption: Workflow for the shake-flask solubility method.

References

Technical Support Center: Synthesis of 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the reaction yield of 1-Benzyl-5-nitroimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound?

The reaction yield is primarily influenced by the choice of base, solvent, and reaction temperature. The purity of starting materials, 5-nitroimidazole and benzyl chloride (or other benzylating agents), is also crucial.

Q2: Which base is recommended for the N-alkylation of 5-nitroimidazole?

Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. Other bases like potassium hydroxide (KOH) can also be used, but K₂CO₃ is often preferred as it is less harsh and can lead to cleaner reactions.

Q3: What is the optimal solvent for this reaction?

Acetonitrile (CH₃CN) is often the solvent of choice, leading to good yields. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used. The choice of solvent can influence the reaction rate and the solubility of the reactants and base.

Q4: What is the recommended reaction temperature?

Heating the reaction mixture can significantly improve the yield. A temperature of around 60°C is often optimal when using acetonitrile as a solvent. Running the reaction at room temperature may result in a low yield.

Q5: A significant amount of a white, crystalline solid that is sparingly soluble has formed. What is this side product and how can I avoid it?

This is likely the over-alkylation product, 1,3-dibenzyl-5-nitroimidazolium chloride. It forms when the product, this compound, reacts with another molecule of benzyl chloride. To minimize its formation, it is recommended to use a slight excess of 5-nitroimidazole relative to benzyl chloride.[1]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Yield - Inactive starting materials.- Incorrect reaction temperature.- Insufficient reaction time.- Inefficient base or solvent.- Ensure the purity and reactivity of 5-nitroimidazole and benzyl chloride.- Optimize the reaction temperature; heating to 60°C is recommended.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.- Use potassium carbonate (K₂CO₃) as the base and acetonitrile (CH₃CN) as the solvent for improved yields.
Formation of Impurities - Over-alkylation leading to 1,3-dibenzyl-5-nitroimidazolium salt.- Presence of unreacted starting materials.- Use a slight excess of 5-nitroimidazole to ensure complete consumption of benzyl chloride.[1]- After the reaction, wash the crude product with water to remove unreacted 5-nitroimidazole and inorganic salts.- The dibenzylimidazolium salt can often be removed by washing the crude product with a non-polar solvent in which it is insoluble.[1]
Difficulty in Product Purification - Presence of unreacted starting materials and side products.- Removal of Unreacted 5-nitroimidazole: Wash the crude product with water.- Removal of 1,3-dibenzyl-5-nitroimidazolium salt: Triturate or wash the crude product with a non-polar solvent.- Column Chromatography: If other impurities are present, silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane) is effective for obtaining a pure product.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is based on literature procedures that have shown to provide good yields.

Materials:

  • 5-nitroimidazole

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 5-nitroimidazole (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl chloride (1.05 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and stir.

  • Monitor the reaction progress by TLC until the starting material (5-nitroimidazole) is consumed (typically 1-3 hours).

  • After completion, cool the reaction mixture to room temperature and evaporate the acetonitrile under reduced pressure.

  • Dissolve the crude residue in ethyl acetate (50 mL).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of N-alkylated Nitroimidazoles

Base Solvent Temperature (°C) Yield Range (%) Reference
K₂CO₃CH₃CN6066 - 85
KOHDMSO or DMFRoom TemperatureLow

Visualizations

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway 5-Nitroimidazole 5-Nitroimidazole Intermediate Imidazolate Anion 5-Nitroimidazole->Intermediate + K2CO3 - KHCO3 Benzyl_Chloride Benzyl_Chloride Product This compound Benzyl_Chloride->Product Side_Product 1,3-Dibenzyl-5-nitroimidazolium Chloride Benzyl_Chloride->Side_Product Intermediate->Product + Benzyl Chloride - KCl Product->Side_Product + Benzyl Chloride

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions [Purity OK] Failure Consult Further Literature Check_Purity->Failure [Impure] Optimize_Base_Solvent Optimize Base and Solvent (K2CO3, CH3CN) Check_Conditions->Optimize_Base_Solvent [Conditions Correct] Check_Conditions->Failure [Incorrect] Monitor_Reaction Monitor with TLC Optimize_Base_Solvent->Monitor_Reaction [Optimized] Purification Review Purification Procedure Monitor_Reaction->Purification [Reaction Complete] Monitor_Reaction->Failure [Incomplete] Success Improved Yield Purification->Success [Purity Improved] Purification->Failure [Still Impure]

Caption: A logical workflow to troubleshoot and improve low reaction yields.

References

1-Benzyl-5-nitroimidazole stability and degradation problems.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-benzyl-5-nitroimidazole. The information provided is designed to address common stability and degradation challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a tightly sealed container in a dry, well-ventilated place.[1] For long-term storage, it is advisable to keep it locked up or in an area accessible only to authorized personnel.[1] While the product is chemically stable under standard ambient conditions (room temperature), protection from light and moisture is recommended to prevent degradation.[1]

Q2: I am observing unexpected peaks in my HPLC analysis after dissolving this compound in an acidic solution. What could be the cause?

A2: The appearance of unexpected peaks in your HPLC chromatogram following acidic treatment is likely due to the degradation of this compound. The imidazole ring and the benzyl-imidazole bond are susceptible to acid-catalyzed hydrolysis, which can lead to the formation of degradation products.[2] Key troubleshooting steps include:

  • pH Control: Ensure the pH of your solution is not excessively low. Use the mildest acidic conditions necessary for your experiment.

  • Temperature Management: Avoid high temperatures, as they can significantly accelerate the rate of degradation.

  • Inert Atmosphere: If feasible, perform your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidative degradation, which can sometimes be exacerbated by acidic conditions.[2]

Q3: My solution of this compound is turning yellow/brown over time. What is happening?

A3: Discoloration of solutions containing nitroimidazole compounds can be an indication of degradation, particularly photodegradation or oxidative degradation. Exposure to light, especially UV radiation, can induce photolytic reactions.[3] Similarly, the presence of oxidizing agents or even dissolved oxygen can lead to the formation of colored degradation products. It is recommended to prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil.

Q4: What are the likely degradation pathways for this compound?

A4: Based on the chemistry of this compound and related compounds, several degradation pathways are plausible under stress conditions:

  • Hydrolysis (Acidic/Basic): Cleavage of the N-benzyl bond is a potential degradation pathway under both acidic and basic conditions, which would yield 5-nitroimidazole and benzyl alcohol.[2] The imidazole ring itself can also be susceptible to cleavage under harsh hydrolytic conditions.[2]

  • Oxidation: The nitroimidazole ring is susceptible to oxidation, which can be promoted by oxidizing agents like hydrogen peroxide or even atmospheric oxygen, especially in the presence of light or certain metal ions.[2]

  • Photodegradation: Exposure to UV or even ambient light can lead to complex degradation pathways, potentially involving the nitro group and the imidazole ring. Studies on other nitroimidazoles have shown that photodegradation can result in the formation of various by-products.[3]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. A likely pathway is benzyl fragmentation, where the bond between the benzyl group and the imidazole ring breaks.[4]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Loss of compound purity over time in storage. Improper storage conditions (exposure to light, moisture, or high temperatures).Store in a tightly sealed, opaque container in a cool, dry, and dark place. Consider storage under an inert atmosphere for long-term stability.
Variable results in biological assays. Degradation of the compound in the assay medium.Prepare stock solutions fresh in a suitable solvent. Protect solutions from light. Check the pH of the assay medium, as extreme pH can cause degradation. Run a stability control of the compound in the assay medium over the time course of the experiment.
Appearance of new peaks in HPLC during a time-course experiment. Degradation under experimental conditions (e.g., pH, temperature, light exposure).Systematically evaluate the stability of the compound under each experimental parameter. Use a stability-indicating HPLC method to monitor for degradation products.
Low recovery of the compound from a formulation. Interaction with or degradation caused by excipients.Conduct compatibility studies with individual excipients. Analyze for degradation products to understand the nature of the interaction.

Quantitative Stability Data

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate how quantitative results can be presented. The percentage of degradation is indicative of what might be observed under these stress conditions, based on studies of similar nitroimidazole compounds.[5]

Stress Condition Time Temperature % Degradation (Hypothetical) Major Degradation Products (Predicted)
0.1 M HCl24 hours60°C15-25%5-Nitroimidazole, Benzyl alcohol
0.1 M NaOH24 hours60°C10-20%5-Nitroimidazole, Benzyl alcohol, Oxidized species
3% H₂O₂24 hoursRoom Temp20-40%Oxidized imidazole ring derivatives
Photolytic (UV Lamp)24 hoursRoom Temp30-50%Complex mixture of photoproducts
Thermal24 hours105°C5-15%Benzyl fragmentation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its intrinsic stability.[4][6]

Objective: To investigate the stability of this compound under acidic, basic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Volumetric flasks

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acidic Degradation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M HCl.

    • Dilute to volume with a 50:50 mixture of methanol and water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 6, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.[2]

  • Basic Degradation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 1 M NaOH.

    • Dilute to volume with a 50:50 mixture of methanol and water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 6, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.[2]

  • Oxidative Degradation:

    • To a 10 mL volumetric flask, add 1 mL of the stock solution and 1 mL of 3% H₂O₂ (prepare by diluting 30% H₂O₂).

    • Dilute to volume with a 50:50 mixture of methanol and water.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 6, and 24 hours for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in 50:50 methanol/water) in a chemically inert, transparent container to a light source within a photostability chamber.

    • The light source should produce combined visible and ultraviolet (UV) outputs.

    • Simultaneously, keep a control sample, protected from light (e.g., wrapped in aluminum foil), in the same chamber to monitor for any thermal degradation.

    • Analyze samples at appropriate time intervals.

  • Thermal Degradation:

    • Place the solid compound in an oven at a high temperature (e.g., 105°C) for 24 hours.

    • Also, prepare a solution of the compound (e.g., 100 µg/mL in 50:50 methanol/water) and expose it to the same temperature.

    • Analyze the samples after the specified time.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products. Method optimization will be required.

Objective: To develop an HPLC method that can resolve the parent compound from its degradation products.

Chromatographic Conditions (starting point):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 70% B over 10 minutes, then hold at 70% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a more appropriate wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Visualizations

G cluster_stress Forced Degradation Workflow cluster_analysis Analysis A This compound Stock Solution B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Photolysis (UV/Vis Light) A->E F Thermal Stress (e.g., 105°C) A->F G Sample at Time Intervals H Neutralize (for B & C) G->H I Stability-Indicating HPLC Analysis H->I J Quantify Parent and Degradants I->J

Caption: Experimental workflow for forced degradation studies.

G cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation A This compound B 5-Nitroimidazole A->B C Benzyl Alcohol A->C D 5-Nitroimidazole A->D E Benzyl Alcohol A->E F Oxidized Imidazole Ring Products A->F G Benzyl Fragmentation Products A->G

Caption: Potential degradation pathways of this compound.

References

Technical Support Center: 1-Benzyl-5-nitroimidazole Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-benzyl-5-nitroimidazole.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound.

Problem 1: No crystals are forming.

If you are unable to obtain crystals, it is likely that the solution is not supersaturated or that nucleation is inhibited.

  • Solution:

    • Increase Concentration: The ideal solvent for crystallization should dissolve the compound well at high temperatures but poorly at low temperatures. If the yield is low, the solvent may be too effective at keeping the compound in solution even when cooled. Consider reducing the solvent volume by slow evaporation or by gently heating the solution to evaporate some of the solvent before attempting to recrystallize.

    • Induce Nucleation:

      • Seeding: Introduce a seed crystal of this compound into the solution.

      • Scratching: Scratch the inside of the glass vessel with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites.

    • Solvent Selection: The choice of solvent is critical. For imidazole derivatives, solvents such as ethanol, acetonitrile, and toluene have been used. Consider using a co-solvent system. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy. Gently heat the solution until it becomes clear again and then allow it to cool slowly. A mixture of chloroform and cyclohexane has been successfully used for the recrystallization of some 5-nitroimidazole derivatives.[1]

Problem 2: The compound is "oiling out" instead of crystallizing.

Oiling out occurs when the solute comes out of solution as a liquid phase instead of a solid crystalline phase. This often happens when the degree of supersaturation is too high or the cooling rate is too fast.

  • Solution:

    • Reduce Supersaturation: Add a small amount of the "good" solvent back to the solution to dissolve the oil, and then allow it to cool more slowly.

    • Slower Cooling: Decrease the cooling rate. If you are using an ice bath, allow the solution to cool to room temperature first, and then transfer it to a refrigerator before moving to a freezer.

    • Change Solvent System: The solvent system may not be appropriate. Experiment with different solvents or co-solvent ratios.

Problem 3: The crystals are impure or have poor morphology (e.g., needles, plates).

The purity and morphology of crystals are influenced by impurities and the crystallization conditions.

  • Solution:

    • Pre-purification: If the crude this compound is highly impure, consider a preliminary purification step such as column chromatography before crystallization.

    • Optimize Cooling Rate: A slower cooling rate generally leads to larger and more well-defined crystals.

    • Solvent System: The solvent can significantly impact crystal habit. Experiment with different solvents to find one that promotes the desired crystal morphology. For instance, the crystal habit of metronidazole, another nitroimidazole, was modified by using supramolecular gels as a crystallization medium.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for the crystallization of this compound?

Q2: What crystallization methods are suitable for this compound?

A2: Common crystallization techniques that can be applied include:

  • Slow Evaporation: The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, gradually increasing the concentration to the point of crystallization.[3]

  • Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly to induce crystallization.

  • Vapor Diffusion: A solution of the compound in a "good" solvent is placed in a sealed container with a "poor" solvent (anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and causing crystallization.[3]

  • Anti-solvent Crystallization: A "poor" solvent is slowly added to a solution of the compound in a "good" solvent to induce precipitation.

Q3: How can I improve the yield of my crystallization?

A3: To improve the yield, ensure that you are starting with a solution that is close to saturation at the higher temperature. Minimizing the amount of solvent used to dissolve the compound is key. After crystallization, cooling the solution to the lowest practical temperature will maximize the amount of product that crystallizes out of solution.

Experimental Protocols

Protocol 1: Crystallization by Slow Evaporation

  • Preparation of a Saturated Solution:

    • Place approximately 10-20 mg of high-purity this compound into a small, clean vial.

    • Add a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate) dropwise while gently swirling until the solid is completely dissolved. Use the minimal amount of solvent necessary. Gentle warming can be used to aid dissolution, but the solution should be allowed to cool to room temperature before proceeding.[3]

  • Setup:

    • Loosely cap the vial or cover the opening with parafilm.

    • Pierce a few small holes in the covering to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.[3]

  • Crystallization:

    • Place the vial in a quiet, undisturbed location at a constant temperature.

    • Monitor the vial periodically over several days to weeks for the formation of crystals.[3]

Data Presentation

Table 1: General Solvent Properties for Crystallization of Nitroimidazole Derivatives

Solvent/SystemPolarityBoiling Point (°C)Notes
EthanolPolar78.4Good starting solvent for many organic compounds.
AcetonitrilePolar Aprotic81.6Can be effective for imidazole derivatives.[3]
TolueneNonpolar110.6Another potential solvent for imidazole derivatives.[3]
Chloroform-CyclohexaneMixed61.2 / 80.7Used for recrystallization of some 5-nitroimidazole derivatives.[1]
WaterVery Polar100May be used as an anti-solvent.

Visualizations

Troubleshooting_Workflow start Start Crystallization issue Issue Encountered? start->issue no_crystals No Crystals Formed issue->no_crystals Yes oiling_out Compound Oiled Out issue->oiling_out Yes poor_quality Impure/Poor Quality Crystals issue->poor_quality Yes end_node Successful Crystallization issue->end_node No solution1 Increase Concentration Induce Nucleation Change Solvent no_crystals->solution1 solution2 Reduce Supersaturation Slow Down Cooling Change Solvent oiling_out->solution2 solution3 Pre-purify Compound Optimize Cooling Rate Change Solvent poor_quality->solution3 solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for this compound crystallization.

Crystallization_Methods cluster_methods Crystallization Techniques cluster_principles Governing Principle method1 Slow Evaporation principle1 Increase Solute Concentration method1->principle1 method2 Slow Cooling principle2 Decrease Solute Solubility method2->principle2 method3 Vapor Diffusion method3->principle2 method4 Anti-solvent Addition method4->principle2

Caption: Common crystallization methods and their underlying principles.

References

Optimizing reaction conditions for 1-Benzyl-5-nitroimidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-5-nitroimidazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my reaction yield of this compound consistently low?

A1: Low yields can stem from several factors. Consider the following:

  • Suboptimal Base and Solvent Combination: The choice of base and solvent is critical for the N-alkylation of 5-nitroimidazole. Using a weaker base or a less suitable solvent can hinder the reaction. For instance, potassium carbonate (K₂CO₃) in acetonitrile is often more effective than potassium hydroxide (KOH) in DMSO or DMF.[1]

  • Inappropriate Reaction Temperature: The reaction temperature significantly influences the reaction rate and yield. Room temperature reactions may result in low yields. Heating the reaction mixture, for example to 60°C, has been shown to markedly improve yields in the alkylation of nitroimidazoles.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Side Product Formation: The formation of unwanted side products can consume starting materials and reduce the yield of the desired product.

Q2: I am observing the formation of a significant amount of a salt-like byproduct. What is it and how can I minimize it?

A2: The primary byproduct in the benzylation of imidazoles using benzyl chloride is the 1,3-dibenzylimidazolium salt. This occurs when the already benzylated product reacts with another molecule of benzyl chloride.

To minimize its formation:

  • Control Stoichiometry: Use a slight excess of the 5-nitroimidazole relative to the benzylating agent (e.g., benzyl chloride) to ensure the complete consumption of the benzylating agent.[2]

  • Alternative Benzylating Agent: Consider using benzyl alcohol at a high temperature (200-300°C) with a carboxylic acid catalyst. This method avoids the formation of imidazolium salts.[2]

Q3: The reaction is proceeding very slowly or not at all. What are the possible reasons?

A3: A slow or stalled reaction can be attributed to:

  • Low Reaction Temperature: As mentioned, higher temperatures often accelerate the reaction.[1]

  • Poor Solvent Choice: A solvent that does not adequately dissolve the reactants or facilitate the reaction can be a cause. Polar aprotic solvents like acetonitrile or DMF are generally preferred for this type of alkylation.

  • Steric Hindrance: If you are using substituted benzylating agents or have other substituents on the imidazole ring, steric hindrance can slow down the reaction. In such cases, a longer reaction time or a more reactive benzylating agent (e.g., benzyl bromide) might be necessary.[2]

Q4: How can I effectively purify the final product?

A4: Purification can be challenging due to the presence of unreacted starting materials and byproducts.

  • Removal of Unreacted 5-Nitroimidazole: Washing the crude product with water can help remove the more water-soluble unreacted 5-nitroimidazole.

  • Removal of Imidazolium Salt: The 1,3-dibenzylimidazolium salt is often sparingly soluble in many organic solvents. It can sometimes be removed by filtration or by washing the crude product with a non-polar solvent.[2]

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from impurities. A common eluent system is a mixture of ethyl acetate and hexane.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for the synthesis of this compound?

A1: The most common approach involves the N-alkylation of 5-nitroimidazole with a benzylating agent.

  • Imidazole Substrate: 5-Nitroimidazole

  • Benzylating Agent: Benzyl chloride or benzyl bromide are common choices. Benzyl alcohol can also be used under specific conditions.[2]

  • Base: Potassium carbonate (K₂CO₃) is a good option.[1] Other bases like sodium hydride (NaH) can also be used, but require anhydrous conditions.[3]

  • Solvent: Acetonitrile is a highly effective solvent for this reaction.[1] Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are also used.

Q2: What is the optimal temperature and reaction time?

A2: While reactions can proceed at room temperature, heating is generally recommended for better yields and faster reaction rates. A temperature of 60°C has been shown to be effective.[1] The reaction time can vary from a few hours to several days and should be monitored by TLC to determine completion.[3]

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction.[3] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. A suitable solvent system for the TLC could be a mixture of chloroform and methanol (e.g., 9:1).

Data Presentation

Table 1: Influence of Reaction Conditions on the Alkylation of Nitroimidazoles

BaseSolventTemperature (°C)Yield (%)Reference
K₂CO₃Acetonitrile6066 - 85[1]
KOHDMSORoom TempLow[1]
KOHDMFRoom TempLow[1]
K₂CO₃DMSO60Moderate[1]
K₂CO₃DMF60Moderate[1]

Note: Yields are based on studies of the alkylation of 4- and 5-nitroimidazoles and serve as a general guideline.

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate in Acetonitrile

This protocol is based on optimized conditions reported for the alkylation of nitroimidazoles.[1]

Materials:

  • 5-Nitroimidazole

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-nitroimidazole (1 equivalent) in acetonitrile, add potassium carbonate (1.2 equivalents).

  • Stir the suspension for 15 minutes at room temperature.

  • Add benzyl chloride (1.1 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir vigorously.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Dissolve the crude residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain the pure this compound.

Visualizations

experimental_workflow start Start reactants 1. Combine 5-Nitroimidazole, K2CO3, and Acetonitrile start->reactants stir1 2. Stir for 15 min at Room Temperature reactants->stir1 add_benzyl 3. Add Benzyl Chloride (dropwise) stir1->add_benzyl heat 4. Heat to 60°C and Stir add_benzyl->heat tlc 5. Monitor by TLC heat->tlc tlc->heat Incomplete workup 6. Work-up: - Evaporate Solvent - Dissolve in Ethyl Acetate - Wash with Water & Brine tlc->workup Reaction Complete dry 7. Dry with MgSO4 and Concentrate workup->dry purify 8. Purify by Column Chromatography dry->purify product Pure this compound purify->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield Issue check_temp Is Reaction Temperature at 60°C? start->check_temp check_base Is Base K2CO3 and Solvent Acetonitrile? check_temp->check_base Yes increase_temp Increase temperature to 60°C. check_temp->increase_temp No check_tlc Did TLC show complete consumption of starting material? check_base->check_tlc Yes change_conditions Consider using K2CO3 in Acetonitrile. check_base->change_conditions No check_side_product Is there a significant amount of salt-like byproduct? check_tlc->check_side_product Yes increase_time Increase reaction time and continue monitoring. check_tlc->increase_time No adjust_stoichiometry Use slight excess of 5-nitroimidazole. check_side_product->adjust_stoichiometry Yes end Further Investigation Needed check_side_product->end No, consider other purification issues.

References

Common pitfalls in 1-Benzyl-5-nitroimidazole experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1-Benzyl-5-nitroimidazole.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a derivative of the nitroimidazole class of compounds. Nitroimidazoles are known for their antimicrobial and antiprotozoal activities, which stem from the reduction of the nitro group in anaerobic environments to form reactive cytotoxic intermediates that can damage DNA and other macromolecules.[1][2][3] this compound, specifically, can serve as a building block in the synthesis of more complex molecules with potential therapeutic applications, including as antibacterial or anticancer agents.[4]

Q2: What is the general mechanism of action for nitroimidazole compounds?

The biological activity of nitroimidazoles is dependent on the reductive activation of the 5-nitro group. In anaerobic organisms, enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) can reduce the nitro group, leading to the formation of a nitroso intermediate and other reactive nitrogen species. These highly reactive intermediates can covalently bind to and cause damage to cellular macromolecules, including DNA, leading to cell death.[1][3]

Q3: What are the main challenges in the synthesis of this compound?

The primary challenge in the synthesis of this compound via N-alkylation of 5-nitroimidazole is controlling regioselectivity. The imidazole ring has two nitrogen atoms, and alkylation can occur at either N-1 or N-3, leading to a mixture of isomers (1-benzyl-5-nitro-1H-imidazole and 1-benzyl-4-nitro-1H-imidazole). The reaction conditions, including the choice of base, solvent, and temperature, can significantly influence the ratio of these isomers.

Q4: How can I purify crude this compound?

Purification of this compound can typically be achieved through recrystallization or column chromatography. For recrystallization, a suitable solvent or solvent system must be identified where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or hexane/ethyl acetate.[5] Column chromatography using silica gel is another effective method for separating the desired product from isomers and other impurities. A typical eluent system would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.

Q5: What are the key safety precautions when working with this compound?

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound may be harmful if swallowed, and may cause skin and eye irritation. It is important to work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Troubleshooting Guides

Synthesis
Problem Possible Cause(s) Troubleshooting Steps
Low yield of the desired product - Incomplete reaction. - Suboptimal reaction conditions (temperature, reaction time). - Poor choice of base or solvent. - Loss of product during workup or purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature and time. - Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, acetonitrile) to find the optimal combination. - Ensure efficient extraction and minimize transfers during purification.
Formation of isomeric products (1-benzyl-4-nitroimidazole) - Lack of regioselectivity in the N-alkylation of 5-nitroimidazole.- Modify reaction conditions; for instance, temperature can influence the isomer ratio. - Employ a different synthetic strategy that favors the formation of the desired isomer. - Separate the isomers using column chromatography.
Presence of unreacted starting materials - Insufficient amount of benzylating agent or base. - Reaction not run to completion.- Use a slight excess of the benzylating agent and/or base. - Increase the reaction time and monitor by TLC.
Formation of a dark, tarry reaction mixture - Decomposition of starting materials or product at high temperatures.- Lower the reaction temperature. - Use a milder base. - Ensure the reaction is carried out under an inert atmosphere if the compounds are air-sensitive.
Purification
Problem Possible Cause(s) Troubleshooting Steps
Difficulty in recrystallization (oiling out) - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated.- Choose a lower-boiling point solvent. - Use a larger volume of solvent to avoid supersaturation. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Poor recovery after recrystallization - The compound is too soluble in the cold recrystallization solvent. - Too much solvent was used.- Use a solvent in which the compound has lower solubility at cold temperatures. - Reduce the volume of the solvent by evaporation before cooling. - Cool the solution in an ice bath to maximize crystal formation.
Incomplete separation of isomers by column chromatography - Inappropriate eluent system. - Overloading the column.- Optimize the eluent system by testing different solvent ratios with TLC. - Use a smaller amount of crude product relative to the amount of silica gel. - Use a longer column for better separation.
Biological Assays
Problem Possible Cause(s) Troubleshooting Steps
Compound precipitates in aqueous buffer - Poor aqueous solubility of this compound.- Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. - Ensure the final concentration of the organic solvent in the assay is low (typically <1%) and does not affect the biological system. - Use a co-solvent system or solubilizing agents if necessary.
Inconsistent or non-reproducible results - Degradation of the compound in the assay buffer. - Interaction of the compound with assay components. - Pipetting errors or issues with the microplate reader.[6]- Assess the stability of the compound in the assay buffer over the time course of the experiment. - Run appropriate controls to check for interference with the assay signal. - Ensure proper pipetting technique and use appropriate microplates for the assay (e.g., black plates for fluorescence).[6]
Unexpected cytotoxicity - Off-target effects of the compound. - High concentration of the compound or the organic solvent used for solubilization.- Perform dose-response experiments to determine the optimal non-toxic concentration. - Include a vehicle control (the organic solvent without the compound) in your experiments.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 159790-78-0[7]
Molecular Formula C₁₀H₉N₃O₂[7]
Molecular Weight 203.20 g/mol [7]
Appearance Crystalline solid
Melting Point Not available
Solubility Soluble in organic solvents such as ethanol, DMSO, and DMF; sparingly soluble in aqueous buffers.[8]

Table 2: Representative ¹H and ¹³C NMR Data for Related Nitroimidazole Structures

Note: The following data is for structurally similar compounds and should be used as a reference for the characterization of this compound.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
5-Nitrobenzimidazole 8.51 (d, J = 2.1 Hz, 1H), 8.38 (s, 1H), 8.11 (dd, J = 8.9, 2.2 Hz, 1H), 7.76 (d, J = 8.9 Hz, 1H)146.26, 142.15, 117.10[9]
1-Methyl-5-nitro-1H-benzimidazole --[10]
2-(Benzyloxy)-4,5-diphenyl-1H-imidazole 7.44-7.20 (m, 15H), 6.98 (d, J = 8.0 Hz, 1H), 6.83 (d, J = 8.0 Hz, 1H), 6.40 (s, 1H)155.1, 144.6, 136.7, 134.4, 133.2, 131.3, 130.7, 130.6, 129.7, 129.3, 129.1, 128.7, 128.7, 128.5, 128.4, 127.2, 126.9, 126.3, 126.1, 116.7, 113.4[11]

Experimental Protocols

Representative Synthesis of this compound

This protocol is a representative method for the N-alkylation of a nitroimidazole and may require optimization for this compound.

Materials:

  • 5-Nitroimidazole

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-nitroimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified this compound.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 5-Nitroimidazole 5-Nitroimidazole N-Alkylation N-Alkylation 5-Nitroimidazole->N-Alkylation Benzyl Bromide Benzyl Bromide Benzyl Bromide->N-Alkylation Base (K2CO3) Base (K2CO3) Base (K2CO3)->N-Alkylation Solvent (DMF) Solvent (DMF) Solvent (DMF)->N-Alkylation Extraction Extraction N-Alkylation->Extraction Drying Drying Extraction->Drying Column Chromatography Column Chromatography Drying->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: A typical workflow for the synthesis and purification of this compound.

Mechanism_of_Action Nitroimidazole Nitroimidazole Reductive Activation Reductive Activation Nitroimidazole->Reductive Activation Anaerobic Conditions (e.g., PFOR) Reactive Nitrogen Species Reactive Nitrogen Species Reductive Activation->Reactive Nitrogen Species Macromolecular Damage Macromolecular Damage Reactive Nitrogen Species->Macromolecular Damage DNA Damage DNA Damage Macromolecular Damage->DNA Damage Cell Death Cell Death DNA Damage->Cell Death

Caption: The general mechanism of action of nitroimidazole compounds.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor solubility of 1-Benzyl-5-nitroimidazole in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO at my desired concentration. What are the initial steps I should take?

A1: When encountering poor solubility of this compound in DMSO, it is recommended to start with gentle heating and sonication. Prepare your solution in a sealed vial and warm it to 30-40°C in a water bath. Following warming, sonicate the solution for 10-15 minutes. This combination of increased temperature and mechanical agitation can often overcome kinetic solubility barriers. Ensure your DMSO is of high purity and anhydrous, as water content can negatively impact the solubility of hydrophobic compounds.

Q2: Can I use a co-solvent to improve the solubility of this compound in DMSO for my cell-based assays?

A2: Yes, using a co-solvent is a common and effective strategy.[1][2] For cell-based assays, it is crucial to select a co-solvent that is miscible with your culture medium and has low cytotoxicity at the final working concentration. A common approach is to prepare a high-concentration stock solution of this compound in a mixture of DMSO and another solvent like N-methyl-2-pyrrolidone (NMP) or polyethylene glycol 400 (PEG 400).[2] When this stock is diluted into your aqueous assay buffer, the final concentration of all organic solvents should be kept low (typically <1%) to minimize effects on the cells.

Q3: My compound dissolves initially but then precipitates out of the DMSO solution over time. What could be the cause and how can I prevent this?

A3: This phenomenon, known as precipitation, can occur if the initial dissolution exceeded the thermodynamic solubility limit, creating a supersaturated and unstable solution. To prevent this, it is advisable to prepare fresh stock solutions before each experiment. If long-term storage is necessary, consider storing the stock solution at room temperature or 4°C, as freezing can sometimes promote precipitation of compounds from DMSO. Another strategy is to convert your compound into an amorphous form, for instance, by lyophilization, which can enhance the solubilization rate and kinetic solubility.

Q4: Are there any chemical modifications or formulations that can improve the solubility of this compound?

A4: For formulation development, creating a solid dispersion is a powerful technique to enhance the solubility of poorly soluble drugs.[3][4] This involves dispersing the compound in an inert, hydrophilic carrier matrix. Common methods for preparing solid dispersions include solvent evaporation and melting (fusion).[4][5] The resulting product will have the drug particles finely dispersed, which can lead to a significant increase in dissolution rate and solubility.

Quantitative Data on Solubility Enhancement

The following table provides illustrative data on how different techniques can enhance the solubility of a poorly soluble compound like this compound.

MethodSolvent SystemTemperature (°C)Resulting Concentration (mM)Fold Increase (Approx.)
Standard Dissolution100% DMSO2551x
Warming & Sonication100% DMSO40153x
Co-solvency90% DMSO / 10% NMP255010x
Solid Dispersion1:10 ratio with PVP K30, then dissolved in DMSO25>100>20x

Note: This data is illustrative and the actual achievable concentrations will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Enhanced Dissolution using Warming and Sonication
  • Weigh the desired amount of this compound into a clean, dry glass vial.

  • Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Securely cap the vial to prevent solvent evaporation and contamination.

  • Place the vial in a water bath pre-heated to 30-40°C for 15-20 minutes.

  • Periodically vortex the vial gently during incubation.

  • After warming, place the vial in a bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution for any undissolved particles. If particles remain, repeat the warming and sonication steps.

Protocol 2: Preparation of a Co-solvent Stock Solution
  • Prepare a 9:1 (v/v) co-solvent mixture of DMSO and N-methyl-2-pyrrolidone (NMP).

  • Weigh the desired amount of this compound into a glass vial.

  • Add the co-solvent mixture to achieve the target high concentration (e.g., 100 mM).

  • Vortex the mixture until the compound is fully dissolved. Gentle warming and sonication can be applied if necessary.

  • For use in aqueous solutions (e.g., cell culture media), dilute this stock solution at least 100-fold to ensure the final organic solvent concentration is minimal.

Visualizing Experimental Workflows and Concepts

The following diagrams illustrate the troubleshooting workflow for solubility issues and the mechanism of co-solvency.

start Start: Poor Solubility of This compound in DMSO step1 Initial Attempt: Dissolve in 100% DMSO at RT start->step1 check1 Is it fully dissolved? step1->check1 step2 Apply Gentle Warming (30-40°C) & Sonication check1->step2 No success Success: Compound Solubilized check1->success Yes check2 Is it fully dissolved? step2->check2 step3 Use a Co-solvent System (e.g., DMSO/NMP or DMSO/PEG400) check2->step3 No check2->success Yes check3 Is it fully dissolved? step3->check3 step4 Advanced Technique: Prepare a Solid Dispersion check3->step4 No check3->success Yes step4->success If successful fail Consult with a Formulation Scientist step4->fail If still issues

Caption: Troubleshooting workflow for poor solubility.

cluster_0 Poorly Soluble Compound in Primary Solvent cluster_1 Addition of Co-solvent cluster_2 Enhanced Solubility in Solvent Mixture compound This compound (Hydrophobic) dmso DMSO (Primary Solvent) solution Solvated this compound In DMSO/Co-solvent Mixture compound->solution Solubilized by dmso->solution Forms mixture with cosolvent Co-solvent (e.g., NMP) (Amphiphilic) cosolvent->solution Enhances solvation

Caption: Mechanism of co-solvency for solubility enhancement.

References

Technical Support Center: Preventing Precipitation of 1-Benzyl-5-nitroimidazole in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges with 1-Benzyl-5-nitroimidazole precipitation in experimental media.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of this compound?

Q2: Why is my this compound precipitating out of my cell culture media?

Precipitation of this compound in aqueous media is a common issue for poorly soluble compounds. The primary reasons include:

  • Exceeding Aqueous Solubility: The concentration of the compound in the media is higher than its solubility limit.

  • "Crashing Out" from Stock Solution: When a concentrated stock solution (e.g., in DMSO) is diluted into the aqueous media, the compound can rapidly precipitate as it is no longer in a favorable solvent environment.

  • pH Shifts: As a weak base, the solubility of this compound is pH-dependent. Changes in the media's pH can decrease its solubility.

  • Interactions with Media Components: The compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes.

  • Temperature Effects: Lower temperatures can decrease the solubility of many compounds.

Q3: What is the best solvent to use for my this compound stock solution?

For poorly water-soluble compounds like this compound, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions.[3] It is a strong organic solvent that is miscible with water and most organic liquids.[3] However, the final concentration of DMSO in your cell culture media should be kept low (typically <0.5%) to avoid cellular toxicity.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Media

Symptoms: A visible precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_dilution Was the dilution performed correctly? check_concentration->check_dilution No solution_concentration Lower the final working concentration. check_concentration->solution_concentration Yes check_media_temp Was the media pre-warmed? check_dilution->check_media_temp Yes solution_dilution Perform serial dilutions in pre-warmed media. Add dropwise while vortexing. check_dilution->solution_dilution No check_solvent_conc Is the final solvent concentration too high? check_media_temp->check_solvent_conc Yes solution_media_temp Use media pre-warmed to 37°C. check_media_temp->solution_media_temp No solution_solvent_conc Keep final DMSO concentration <0.5%. check_solvent_conc->solution_solvent_conc Yes start Delayed Precipitation check_ph Has the media pH changed? start->check_ph check_evaporation Is media evaporation occurring? check_ph->check_evaporation No solution_ph Monitor and buffer media pH. Change media more frequently. check_ph->solution_ph Yes check_interaction Could there be interaction with media components? check_evaporation->check_interaction No solution_evaporation Ensure proper incubator humidification. Use sealed plates. check_evaporation->solution_evaporation Yes solution_interaction Test different media formulations. Consider serum-free vs. serum-containing media. check_interaction->solution_interaction Possible cluster_factors Factors Influencing Solubility cluster_solutions Strategies to Prevent Precipitation Concentration High Concentration Precipitation Precipitation of This compound Concentration->Precipitation pH Suboptimal pH pH->Precipitation Temperature Low Temperature Temperature->Precipitation Solvent High Organic Solvent % Solvent->Precipitation Lower_Conc Decrease Working Concentration Lower_Conc->Precipitation Optimize_pH Buffer Media pH Optimize_pH->Precipitation Warm_Media Pre-warm Media to 37°C Warm_Media->Precipitation Control_Solvent Minimize Final Solvent % Control_Solvent->Precipitation

References

Technical Support Center: 1-Benzyl-5-nitroimidazole Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-benzyl-5-nitroimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. It allows for the rapid assessment of the separation of this compound from its impurities. A common mobile phase for TLC analysis of nitroimidazoles is a mixture of chloroform and methanol (e.g., 9:1 v/v).[1][2]

Q3: What are the potential impurities I might encounter?

A3: Potential impurities in the synthesis of this compound can include unreacted starting materials (such as 1-benzylimidazole), regioisomers (e.g., 1-benzyl-4-nitroimidazole), and by-products from the nitration reaction. If benzyl chloride is used in the synthesis of the precursor, a common side product is 1,3-dibenzylimidazolium chloride.[3]

Q4: My purified this compound is colored. How can I decolorize it?

A4: If the final product has a persistent color, it may be due to co-crystallized or co-eluting colored impurities. Treating a solution of the compound with activated charcoal before the final filtration or crystallization step can help remove these impurities.[4]

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC can provide a quantitative measure of purity, while NMR can confirm the structure and identify any remaining impurities.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSuggested Solution
Oiling out instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present, lowering the melting point of the mixture.- Use a lower boiling point solvent or a mixed solvent system. - Try to re-dissolve the oil by adding more of a "good" solvent and then slowly add a "poor" solvent to induce crystallization. - Cool the solution more slowly.
No crystal formation upon cooling. The solution is not supersaturated, or nucleation has not been initiated.- Reduce the volume of the solvent by gentle heating and evaporation. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure this compound.
Low recovery of the purified product. The chosen recrystallization solvent is too effective, keeping the product dissolved even at low temperatures. Too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use a minimal amount of hot solvent for dissolution. - Consider a two-solvent system to fine-tune the solubility.[4]
Crystals appear impure after recrystallization. Impurities are co-crystallizing with the product. The compound may have degraded during heating.- Perform a second recrystallization. - Treat the hot solution with activated charcoal before cooling. - Minimize the time the solution is kept at high temperatures.[4]
Column Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor separation of the product from an impurity. The mobile phase composition is not optimal. The stationary phase is not appropriate. The column is overloaded with the sample.- Optimize the mobile phase by systematically varying the solvent ratio. For nitroimidazoles, a common eluent system is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). - Ensure the silica gel is of the appropriate mesh size for the desired separation. - Reduce the amount of crude product loaded onto the column.[4]
The product is not eluting from the column. The mobile phase is not polar enough to move the compound.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol mixture.
Streaking or tailing of spots on TLC. The compound may be acidic or basic, leading to strong interactions with the silica gel. The sample is overloaded on the TLC plate.- Add a small amount of a modifier to the mobile phase, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. - Apply a smaller spot of the sample to the TLC plate.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The ideal solvent should be determined experimentally. Common solvents for the recrystallization of nitroaromatic compounds include ethanol, methanol, isopropanol, and mixtures with water.[5]

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • To each tube, add a different solvent and observe the solubility at room temperature and upon heating.

  • A suitable solvent will dissolve the compound when hot but will result in poor solubility at room temperature, allowing for crystal formation upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent and stir until the solid is completely dissolved.

3. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and gently boil for a few minutes.

4. Hot Filtration (Optional):

  • If activated charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Protocol 2: Column Chromatography of this compound

This protocol describes the purification of this compound using silica gel column chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution on a TLC plate and develop it using different mobile phase systems to find the optimal separation. A good starting point for nitroimidazoles is a mixture of chloroform and methanol (e.g., 9:1 v/v).[1][2]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into a chromatography column and allow it to pack evenly, draining the excess solvent until it reaches the top of the silica bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Carefully load the sample onto the top of the silica gel column.

4. Elution:

  • Add the mobile phase to the top of the column and begin collecting fractions.

  • Monitor the elution of the compounds by spotting the collected fractions on TLC plates and visualizing them under UV light.

5. Product Recovery:

  • Combine the fractions containing the pure this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

The following table can be used to record and compare the results of different purification experiments.

Purification MethodStarting Mass (g)Final Mass (g)Yield (%)Purity (by HPLC, %)Observations
Recrystallization (Solvent A)
Recrystallization (Solvent B)
Column Chromatography (Mobile Phase X)
Column Chromatography (Mobile Phase Y)

Visualization

The following diagram illustrates a general workflow for the purification and analysis of this compound.

Purification_Workflow Crude Crude this compound Purification Purification Step Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 ColumnChromatography Column Chromatography Purification->ColumnChromatography Option 2 Analysis Purity & Structure Analysis Recrystallization->Analysis ColumnChromatography->Analysis TLC TLC Analysis Analysis->TLC HPLC HPLC Analysis Analysis->HPLC NMR NMR Spectroscopy Analysis->NMR PureProduct Pure this compound HPLC->PureProduct NMR->PureProduct

Caption: General workflow for the purification and analysis of this compound.

References

Minimizing off-target effects of 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Benzyl-5-nitroimidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with 5-nitroimidazole compounds like this compound?

A1: The primary off-target effects of 5-nitroimidazole compounds are genotoxicity and mutagenicity.[1][2][3] These effects are largely attributed to the bioreductive activation of the nitro group under hypoxic conditions, which generates reactive nitroso and hydroxylamine intermediates that can cause DNA damage.[1][2] However, it is crucial to note that the genotoxic and mutagenic potential is not solely determined by the nitro group; the type and position of other substituents on the imidazole ring significantly influence the compound's toxicological profile.[1][2][3]

Q2: How does the N-1 substituent, such as the benzyl group in this compound, influence its off-target effects?

A2: The substituent at the N-1 position of the imidazole ring can significantly modulate the biological activity and toxicity of nitroimidazoles.[1] While specific data for the benzyl group's influence on this compound's off-target profile is not extensively documented in publicly available literature, studies on other N-substituted nitroimidazoles suggest that the nature of this substituent affects the molecule's electronic properties and, consequently, its reduction potential and interaction with biological macromolecules. For instance, different N-1 substituents have been shown to alter the mutagenic action of 5-nitroimidazoles.[1]

Q3: Are there structural modifications to this compound that could reduce its off-target effects while maintaining its desired activity?

A3: Yes, based on structure-activity relationship (SAR) studies of various 5-nitroimidazoles, several modifications can be explored to mitigate off-target effects:

  • Modification at the C-2 Position: The presence of a methyl group at the C-2 position has been shown to decrease the genotoxicity of 5-nitroimidazoles.[2][3]

  • Modification at the C-4 Position: Introducing an arylsulfonylmethyl group at the C-4 position has been reported to significantly lower the mutagenicity of 5-nitroimidazoles while retaining their antiparasitic activity.

  • Altering the Nitro Group Position: Shifting the nitro group from the C-5 to the C-4 position has been demonstrated to reduce genotoxicity in some nitroimidazole derivatives, particularly when a methyl group is present at C-2.[2][3]

Researchers working with this compound could synthesize and test analogs with these modifications to identify compounds with an improved therapeutic index.

Q4: What in vitro assays are recommended for assessing the off-target effects of this compound?

A4: A battery of in vitro assays is recommended to comprehensively evaluate the off-target effects of this compound. These include:

  • Cytotoxicity Assays (e.g., MTT Assay): To determine the concentration at which the compound is toxic to mammalian cells and to establish a therapeutic window.

  • Genotoxicity Assays:

    • Comet Assay (Single Cell Gel Electrophoresis): To detect DNA strand breaks.[1][4]

    • Micronucleus Assay (CBMN): To assess chromosomal damage (clastogenicity and aneugenicity).[5]

  • Mutagenicity Assays (e.g., Ames Test): To evaluate the potential of the compound to induce genetic mutations.[1][3]

Detailed protocols for these key assays are provided in the "Experimental Protocols" section below.

Q5: Can computational tools be used to predict the off-target effects of this compound?

A5: Yes, in silico methods can be valuable for predicting potential off-target interactions of this compound.[6][7][8] These computational tools use the compound's structure to predict its binding affinity to a wide range of biological targets.[6][7] This approach can help in the early identification of potential off-target liabilities and guide further experimental investigations.[6][8]

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Mammalian Cell Lines
  • Possible Cause: The concentration of this compound used may be too high, leading to non-specific toxicity. Off-target effects could also be contributing to cell death.

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: Conduct a comprehensive MTT assay to determine the IC50 (half-maximal inhibitory concentration) of the compound on your specific cell line(s).

    • Evaluate Structure-Activity Relationships: If possible, synthesize and test analogs of this compound with modifications known to reduce toxicity (e.g., addition of a methyl group at C-2) to see if a better therapeutic window can be achieved.

    • Assess Genotoxicity: Use the Comet and micronucleus assays to determine if the observed cytotoxicity is associated with significant DNA damage.

Issue 2: Inconsistent or Unexpected In Vivo Results
  • Possible Cause: Off-target effects can lead to complex physiological responses in whole organisms that are not apparent in in vitro studies. Pharmacokinetic and pharmacodynamic (PK/PD) properties may also play a role.

  • Troubleshooting Steps:

    • In-depth In Vitro Profiling: Before moving to in vivo models, ensure a thorough in vitro characterization of the compound's cytotoxicity and genotoxicity across a panel of relevant cell lines.

    • Pharmacokinetic Analysis: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its in vivo behavior.

    • Consider Prodrug Strategies: Explore the possibility of designing a prodrug of this compound that is selectively activated at the target site, thereby minimizing systemic exposure and off-target effects.

Data on Off-Target Effects of Nitroimidazole Derivatives

The following tables summarize quantitative data from studies on various nitroimidazole derivatives, which can provide insights into potential strategies for modifying this compound to reduce off-target effects.

Table 1: Genotoxicity of Nitroimidazole Derivatives in the Comet Assay

Compound IDSubstituentsConcentration Range (µM)Genotoxic Effect (Total Arbitrary Units)Reference
9 2-H, 4-H, 5-NO2, N-various380 - 4,000Significant genotoxicity at >1,562 µM[1][3]
11 2-CH3, 4-NO2, N-CH2OHCH2Cl148 - 6,400No genotoxicity observed[1][2][3]
12 2-CH3, 4-NO2, N-CH2OHCH2F148 - 6,400No genotoxicity observed[1][2][3]
13 2-CH3, 5-NO2, N-various148 - 6,400Moderate genotoxicity[1][2][3]
15 2-CH3, 5-NO2, N-various148 - 6,400Moderate genotoxicity[1][2][3]
16 2-H, 4-NO2, N-various148 - 6,400No genotoxicity observed[1][2][3]
17 2-H, 4-NO2, N-various148 - 6,400Strong genotoxicity[3]
18 2-H, 5-NO2, N-various148 - 6,400No genotoxicity observed[1][2][3]
19 2-H, 5-NO2, N-various148 - 6,400Moderate genotoxicity[1][2][3]
MMS Positive Control160454.3 ± 9.2[1][3]

Table 2: Mutagenicity of Nitroimidazole Derivatives in the Ames Test (Salmonella typhimurium TA100)

Compound IDSubstituentsMutagenic Potency (revertants/nmol)Reference
Metronidazole 2-CH3, 5-NO2, N-CH2CH2OHMutagenic[9]
Dimetridazole 1,2-dimethyl, 5-NO2Mutagenic[9]
Compound with lactam at C-2 5-NO2High mutagenicity[9]

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of cell viability.[10]

Materials:

  • 96-well plates

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

Protocol 2: Comet Assay for Genotoxicity

Principle: The Comet assay, or single-cell gel electrophoresis, detects DNA strand breaks. Damaged DNA migrates further in an electric field, creating a "comet" shape.[4][12]

Materials:

  • Microscope slides

  • Normal melting point agarose

  • Low melting point agarose

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[13]

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)[13]

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)[13]

  • DNA staining solution (e.g., ethidium bromide)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Treat cells with this compound at various concentrations for a defined period. Include positive (e.g., methyl methanesulfonate) and negative controls.[1]

  • Slide Preparation: Embed the treated cells in low melting point agarose and layer onto a pre-coated slide.

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins.[13]

  • Alkaline Unwinding: Place the slides in alkaline electrophoresis buffer to unwind the DNA.[13]

  • Electrophoresis: Subject the slides to electrophoresis to allow the migration of damaged DNA.[13]

  • Neutralization and Staining: Neutralize the slides and stain the DNA.[13]

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage using appropriate software.[4]

Protocol 3: In Vitro Micronucleus (CBMN) Assay for Clastogenicity and Aneugenicity

Principle: The cytokinesis-block micronucleus (CBMN) assay detects micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[5]

Materials:

  • Lymphocyte cell culture or other suitable cell line

  • This compound stock solution

  • Cytochalasin B (to block cytokinesis)

  • Mitomycin C (positive control for clastogenicity)

  • Colcemid or N-deacetyl-N-methylcolchicine (positive control for aneugenicity)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa or DAPI)

  • Microscope

Procedure:

  • Cell Treatment: Treat cell cultures with various concentrations of this compound. Include appropriate positive and negative controls.[5]

  • Addition of Cytochalasin B: Add cytochalasin B to the cultures to arrest cytokinesis, resulting in binucleated cells.[14]

  • Cell Harvesting: Harvest the cells at an appropriate time point.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.[5]

  • Slide Preparation and Staining: Drop the cell suspension onto microscope slides and stain with a suitable DNA stain.

  • Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.[14]

Visualizations

Signaling_Pathway This compound This compound Bioreductive_Activation Bioreductive Activation (Hypoxic Conditions) This compound->Bioreductive_Activation Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Bioreductive_Activation->Reactive_Intermediates DNA_Damage DNA Damage (Strand Breaks, Adducts) Reactive_Intermediates->DNA_Damage Desired_Activity Desired Biological Activity (e.g., Antiparasitic) Reactive_Intermediates->Desired_Activity Genotoxicity_Mutagenicity Genotoxicity & Mutagenicity DNA_Damage->Genotoxicity_Mutagenicity

Caption: Mechanism of action and off-target effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Genotoxicity_Assays Genotoxicity Assays Cytotoxicity_Assay->Genotoxicity_Assays Comet_Assay Comet Assay Genotoxicity_Assays->Comet_Assay DNA Breaks Micronucleus_Assay Micronucleus Assay Genotoxicity_Assays->Micronucleus_Assay Chromosomal Damage Mutagenicity_Assay Mutagenicity Assay (e.g., Ames Test) Genotoxicity_Assays->Mutagenicity_Assay Pharmacokinetics Pharmacokinetics (ADME) Mutagenicity_Assay->Pharmacokinetics Toxicity_Studies In Vivo Toxicity Studies Pharmacokinetics->Toxicity_Studies

Caption: Workflow for assessing off-target effects of this compound.

Logical_Relationship High_Off_Target_Effects High Off-Target Effects (Genotoxicity/Cytotoxicity) Structural_Modification Structural Modification Strategies High_Off_Target_Effects->Structural_Modification Add_C2_Methyl Add C-2 Methyl Group Structural_Modification->Add_C2_Methyl Add_C4_Aryl Add C-4 Arylsulfonylmethyl Structural_Modification->Add_C4_Aryl Shift_NO2 Shift NO2 to C-4 Structural_Modification->Shift_NO2 Reduced_Off_Target_Effects Reduced Off-Target Effects Add_C2_Methyl->Reduced_Off_Target_Effects Add_C4_Aryl->Reduced_Off_Target_Effects Shift_NO2->Reduced_Off_Target_Effects

References

Validation & Comparative

1-Benzyl-5-nitroimidazole vs. Metronidazole: A Comparative Efficacy Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial and antiprotozoal therapeutics, the 5-nitroimidazole class of compounds has long been a cornerstone, with metronidazole being the most prominent member. This guide provides a comparative overview of the efficacy of 1-benzyl-5-nitroimidazole and other novel 5-nitroimidazole derivatives against various pathogens, benchmarked against the established efficacy of metronidazole. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new anti-infective agents.

Metronidazole: The Gold Standard

Metronidazole is a prodrug that is activated by the reduction of its nitro group within anaerobic or microaerophilic microorganisms.[1] This activation leads to the formation of reactive nitroso radicals that disrupt the DNA of microbial cells, inhibiting nucleic acid synthesis and leading to cell death.[2] It exhibits broad-spectrum activity against anaerobic bacteria and various protozoa.[2][3][4]

Emerging 5-Nitroimidazole Derivatives: A Quest for Enhanced Efficacy

The emergence of metronidazole-resistant strains of various pathogens has spurred the development of new 5-nitroimidazole derivatives with improved potency and the ability to overcome resistance mechanisms.[5][6][7][8] Research has focused on modifications at different positions of the imidazole ring to enhance antimicrobial activity.

Comparative In Vitro Efficacy Data

The following tables summarize the in vitro efficacy of metronidazole and other selected 5-nitroimidazole derivatives against various pathogens, as reported in the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Antiprotozoal Activity of Metronidazole and Novel 5-Nitroimidazole Derivatives

Compound/DerivativeOrganismEC₅₀ / MIC (µM)Fold-change vs. MetronidazoleReference
Metronidazole Giardia lamblia (MtzS)6.1-[9]
Giardia lamblia (MtzR)18-[9]
Entamoeba histolytica5.0-[9]
Trichomonas vaginalis0.6 - 1.4-[9]
1-Methyl-5-nitroimidazole carboxamides (e.g., 8f, 8h) Giardia lamblia (MtzS)1.6~4x more potent[9]
Compound C17 (2-position side chain with phenyl group) Giardia lambliaAt least 14x more active than Metronidazole>14x more potent[5]
Various 5-Nitroimidazoles Giardia duodenalisSome compounds more effective than MetronidazoleVariable[6]

Table 2: Antibacterial Activity of Metronidazole and Other Nitroimidazoles

Compound/DerivativeOrganismMIC (µg/mL)Reference
Metronidazole Bacteroides fragilis≤4[10]
Anaerobic cocciVariable (some resistant)[10]
Tinidazole Bacteroides fragilis groupSlightly more active than Metronidazole[10]
Ornidazole Bacteroides fragilis groupSimilar to Metronidazole[10]

Experimental Protocols

The determination of the in vitro efficacy of antimicrobial compounds relies on standardized methodologies. The following are outlines of commonly used experimental protocols for assessing the susceptibility of microorganisms to nitroimidazole derivatives.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[11][12][13]

1. Broth Microdilution Method

  • Principle: A standardized suspension of the test microorganism is inoculated into microplate wells containing serial twofold dilutions of the antimicrobial agent in a suitable broth medium.[13][14][15]

  • Methodology:

    • Prepare serial dilutions of the test compound (e.g., this compound, metronidazole) in a 96-well microtiter plate.

    • Prepare a standardized inoculum of the test organism (e.g., anaerobic bacteria, protozoa) according to established guidelines (e.g., CLSI).

    • Inoculate each well with the microbial suspension.

    • Incubate the plates under appropriate conditions (e.g., anaerobic conditions for anaerobic bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[13][14]

2. Agar Dilution Method

  • Principle: A standardized inoculum of the test organism is spotted onto a series of agar plates containing serial twofold dilutions of the antimicrobial agent.[11][12][14]

  • Methodology:

    • Prepare a series of agar plates (e.g., Wilkins-Chalgren agar for anaerobes) containing decreasing concentrations of the test compound.

    • Prepare a standardized inoculum of the test organism.

    • Spot a defined volume of the inoculum onto the surface of each agar plate.

    • Incubate the plates under appropriate conditions.

    • The MIC is the lowest concentration of the compound that inhibits the visible growth of the organism.[12][14]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for 5-nitroimidazoles involves the reductive activation of the nitro group to form cytotoxic radicals that damage microbial DNA.[1][16][17]

Mechanism_of_Action cluster_microorganism Anaerobic Microorganism Prodrug 5-Nitroimidazole (e.g., Metronidazole) Activation Reductive Activation (by microbial enzymes) Prodrug->Activation Uptake Radical Reactive Nitroso Radical Activation->Radical Reduction of Nitro Group DNA_Damage DNA Strand Breakage Radical->DNA_Damage Interaction with DNA Cell_Death Inhibition of Nucleic Acid Synthesis & Cell Death DNA_Damage->Cell_Death

Caption: General mechanism of action for 5-nitroimidazole compounds.

Experimental Workflow for Efficacy Comparison

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of a novel 5-nitroimidazole derivative against a standard drug like metronidazole.

Experimental_Workflow cluster_workflow In Vitro Efficacy Comparison Workflow start Start: Select Test Compounds (e.g., this compound, Metronidazole) prep_compounds Prepare Stock Solutions and Serial Dilutions start->prep_compounds prep_organisms Culture and Standardize Test Microorganisms start->prep_organisms mic_assay Perform MIC Assay (Broth or Agar Dilution) prep_compounds->mic_assay prep_organisms->mic_assay incubation Incubate under Appropriate Conditions mic_assay->incubation read_results Read and Record MIC Values incubation->read_results data_analysis Analyze and Compare Efficacy Data read_results->data_analysis conclusion Conclusion on Relative Potency data_analysis->conclusion

Caption: A streamlined workflow for in vitro efficacy comparison.

Conclusion

While specific comparative data for this compound against metronidazole is lacking in the reviewed literature, the broader landscape of 5-nitroimidazole research indicates a promising avenue for the development of more potent anti-infective agents. Studies on various other derivatives demonstrate that modifications to the core 5-nitroimidazole scaffold can lead to significantly enhanced activity, including efficacy against metronidazole-resistant strains.[5][6][9] The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel compounds like this compound, enabling researchers to contribute valuable data to the ongoing effort to combat infectious diseases. Future studies directly comparing the efficacy of this compound with metronidazole are warranted to fully elucidate its therapeutic potential.

References

Validating the Antiparasitic Potential of 1-Benzyl-5-nitroimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for more effective and safer antiparasitic agents, 5-nitroimidazole derivatives continue to be a cornerstone of research and development. This guide provides a framework for validating the antiparasitic activity of a specific derivative, 1-Benzyl-5-nitroimidazole, against common protozoan parasites. While direct and extensive experimental data on this compound is not widely available in publicly accessible literature, this document outlines the necessary experimental protocols and comparative data required for its evaluation. The guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel antiparasitic therapies.

Introduction to this compound and the 5-Nitroimidazole Class

The 5-nitroimidazole scaffold is a well-established pharmacophore in antiparasitic drug discovery.[1] The primary mechanism of action for this class of compounds involves the reduction of the nitro group within the anaerobic or microaerophilic environment of the parasite. This bioactivation process, often mediated by the parasite's own nitroreductases, results in the formation of cytotoxic nitroso radicals.[2][] These reactive species can then induce damage to the parasite's DNA and other crucial macromolecules, leading to cell death.[4][5] Key enzymes in the parasite, such as thioredoxin reductase, have been implicated in the reduction of 5-nitroimidazoles, and disruption of the cellular redox system is a critical aspect of their antiparasitic effect.[6][7]

This compound, as a derivative, is hypothesized to share this fundamental mechanism of action. The presence of the benzyl group may influence its lipophilicity, cell permeability, and interaction with the target enzymes, potentially altering its efficacy and spectrum of activity compared to established drugs like metronidazole and tinidazole.

Comparative Analysis of Antiparasitic Activity

To rigorously assess the potential of this compound, its in vitro activity must be quantified and compared against standard-of-care treatments. The following tables provide a template for presenting such comparative data. For the purpose of this guide, representative data for the widely used 5-nitroimidazole, metronidazole, is included.

Table 1: In Vitro Activity against Giardia lamblia

CompoundStrainIC50 (µM)EC50 (µM)Cytotoxicity (CC50 in human cell line, e.g., Caco-2) (µM)Selectivity Index (CC50/IC50)
This compound TBDTBDTBDTBDTBD
MetronidazoleVarious~5-15~2-8[8]>100>10

Table 2: In Vitro Activity against Entamoeba histolytica

CompoundStrainIC50 (µM)EC50 (µM)Cytotoxicity (CC50 in human cell line, e.g., HepG2) (µM)Selectivity Index (CC50/IC50)
This compound TBDTBDTBDTBDTBD
MetronidazoleHM-1:IMSS~1-5~1-5>100>20

Table 3: In Vitro Activity against Trichomonas vaginalis

CompoundStrainIC50 (µM)EC50 (µM)Cytotoxicity (CC50 in human cell line, e.g., HeLa) (µM)Selectivity Index (CC50/IC50)
This compound TBDTBDTBDTBDTBD
MetronidazoleG3~0.5-2~0.1-1>100>50

IC50 (Inhibitory Concentration 50%) and EC50 (Effective Concentration 50%) values are to be determined from dose-response curves. Cytotoxicity and Selectivity Index are crucial for assessing the therapeutic potential.

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible and comparable data. The following outlines a comprehensive methodology for the in vitro validation of this compound's antiparasitic activity.

Parasite Culture
  • Giardia lamblia (e.g., WB strain): Trophozoites are to be cultured axenically in TYI-S-33 medium supplemented with bovine bile and fetal bovine serum, incubated at 37°C in anaerobic conditions.

  • Entamoeba histolytica (e.g., HM-1:IMSS strain): Trophozoites are to be cultured axenically in TYI-S-33 medium at 37°C.

  • Trichomonas vaginalis (e.g., G3 strain): Trophozoites are to be cultured in Diamond's TYM medium supplemented with horse serum at 37°C.

In Vitro Susceptibility Assay

A common method for determining the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) is the subculture method or a colorimetric assay (e.g., MTT or resazurin-based).

  • Drug Preparation: Prepare a stock solution of this compound and control drugs (e.g., metronidazole, tinidazole) in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the respective culture medium.

  • Assay Setup: In a 96-well microtiter plate, add a defined number of parasite trophozoites to each well containing the serially diluted compounds. Include appropriate controls (parasites with no drug, medium only).

  • Incubation: Incubate the plates under the specific anaerobic or microaerophilic conditions required for each parasite for a defined period (e.g., 48 hours).

  • Quantification of Viability:

    • Microscopic Counting: Determine the number of viable, motile trophozoites using a hemocytometer.

    • Colorimetric Assay: Add a viability indicator (e.g., MTT, resazurin) to each well and incubate for a further period. The color change, proportional to the number of viable cells, is measured using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the untreated control. The IC50/EC50 values are then determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cytotoxicity Assay

To assess the selectivity of the compound, its toxicity against a relevant human cell line (e.g., Caco-2, HepG2, HeLa) should be determined.

  • Cell Culture: Culture the human cells in appropriate medium and conditions.

  • Assay: Seed the cells in a 96-well plate and, after adherence, expose them to the same serial dilutions of the test compound.

  • Viability Assessment: After a 48-72 hour incubation, assess cell viability using a standard method like the MTT assay.

  • CC50 Determination: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the underlying processes, graphical representations of the proposed mechanism of action and the experimental workflow are provided below.

G Proposed Mechanism of Action for 5-Nitroimidazoles cluster_parasite Parasite Cell Nitroimidazole This compound (Prodrug) Activation Reductive Activation (Nitroreductase, Thioredoxin Reductase) Nitroimidazole->Activation Enters cell Radicals Cytotoxic Nitroso Radicals Activation->Radicals DNA Parasite DNA Radicals->DNA Interacts with Proteins Other Macromolecules Radicals->Proteins Interacts with Damage DNA Damage DNA->Damage Death Cell Death Damage->Death ProteinDamage Macromolecule Damage Proteins->ProteinDamage ProteinDamage->Death

Caption: Proposed mechanism of action for 5-nitroimidazoles.

G Experimental Workflow for In Vitro Antiparasitic Activity start Start culture Parasite Culture (Giardia, Entamoeba, Trichomonas) start->culture drug_prep Prepare Serial Dilutions (this compound & Controls) start->drug_prep cytotoxicity Cytotoxicity Assay (Human Cell Line) start->cytotoxicity assay 96-well Plate Assay: Add Parasites and Drugs culture->assay drug_prep->assay incubation Anaerobic/Microaerophilic Incubation (48h) assay->incubation viability Assess Parasite Viability (Microscopy or Colorimetric Assay) incubation->viability data_analysis Data Analysis: Calculate IC50/EC50 viability->data_analysis selectivity Determine Selectivity Index (CC50/IC50) data_analysis->selectivity cc50 Calculate CC50 cytotoxicity->cc50 cc50->selectivity end End selectivity->end

Caption: Experimental workflow for in vitro antiparasitic activity.

Conclusion

This guide provides a comprehensive framework for the validation of this compound as a potential antiparasitic agent. While specific data for this compound is currently limited, the outlined protocols and comparative tables offer a clear path for researchers to generate the necessary evidence. The key to establishing its therapeutic potential lies in demonstrating potent activity against the target parasites coupled with low cytotoxicity to human cells, resulting in a favorable selectivity index. Further studies could also explore its efficacy in in vivo models and investigate any unique aspects of its mechanism of action that may differ from other 5-nitroimidazoles.

References

Cross-Resistance Profile of 1-Benzyl-5-nitroimidazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable gap in the specific cross-resistance data for 1-Benzyl-5-nitroimidazole against pathogens resistant to other 5-nitroimidazole drugs, such as metronidazole. While extensive research has been conducted on the mechanisms of resistance to the 5-nitroimidazole class as a whole, and numerous derivatives have been synthesized and tested, specific quantitative data comparing the efficacy of this compound on susceptible versus resistant strains remains elusive in the public domain.

This guide aims to provide researchers, scientists, and drug development professionals with a summary of the known mechanisms of 5-nitroimidazole resistance and to highlight the current lack of specific cross-resistance studies concerning this compound.

Mechanisms of 5-Nitroimidazole Resistance

Resistance to 5-nitroimidazole antibiotics, a cornerstone in the treatment of anaerobic protozoan and bacterial infections, is a complex phenomenon. The primary mechanism of action for these drugs involves the reduction of their nitro group within the target organism, leading to the formation of cytotoxic nitro radical anions that induce DNA damage and cell death. Resistance typically arises from alterations in this activation pathway.

Key mechanisms of resistance include:

  • Reduced Drug Activation: This is the most common resistance mechanism. It involves the downregulation or mutation of enzymes responsible for the reduction of the 5-nitroimidazole prodrug. Key enzymes implicated are pyruvate:ferredoxin oxidoreductase (PFOR) and ferredoxin.[1] Reduced activity of this pathway leads to lower concentrations of the active cytotoxic form of the drug.

  • Increased Oxygen Concentration: In some anaerobic organisms, an increase in intracellular oxygen levels can lead to the futile cycling of the nitro radical anion back to its inactive nitro form, thereby reducing its efficacy.

  • Efflux Pumps: Although less common, the active transport of the drug out of the cell via efflux pumps can also contribute to resistance.

  • Altered DNA Repair Mechanisms: Enhanced DNA repair mechanisms in the pathogen can counteract the DNA-damaging effects of the activated drug.

Cross-Resistance Among 5-Nitroimidazoles

Cross-resistance between different 5-nitroimidazole derivatives is a significant clinical concern. Since many of these compounds share a common activation pathway, a mechanism conferring resistance to one drug, such as metronidazole, is often effective against others. However, the extent of cross-resistance can vary depending on the specific chemical structure of the nitroimidazole derivative. Modifications to the side chain of the imidazole ring can influence the drug's uptake, its affinity for the activating enzymes, and its susceptibility to efflux pumps.

The Uncharted Territory of this compound

The absence of quantitative data, such as Minimum Inhibitory Concentration (MIC) or Inhibitory Concentration 50 (IC50) values, for this compound against well-characterized metronidazole-sensitive and metronidazole-resistant strains of pathogens like Trichomonas vaginalis or Giardia lamblia, prevents a direct comparison of its performance with other alternatives.

Future Research Directions

To address this knowledge gap, dedicated studies are required to:

  • Determine the in vitro activity of this compound against a panel of clinically relevant anaerobic protozoa and bacteria, including both drug-susceptible and drug-resistant isolates.

  • Quantify the level of cross-resistance by comparing the MIC or IC50 values of this compound with those of established 5-nitroimidazoles like metronidazole and tinidazole against resistant strains.

  • Investigate the mechanism of action of this compound and its susceptibility to known resistance mechanisms.

Such research would be invaluable for the drug development community, potentially identifying a new therapeutic agent that could circumvent existing resistance issues and broaden the arsenal against anaerobic infections.

Visualizing the 5-Nitroimidazole Activation Pathway

The following diagram illustrates the general mechanism of action for 5-nitroimidazole drugs and the key points where resistance can emerge.

5_Nitroimidazole_Activation_and_Resistance General Activation Pathway of 5-Nitroimidazoles and Resistance Mechanisms cluster_Cell Anaerobic Pathogen Cell cluster_Activation Drug Activation cluster_Resistance Resistance Mechanisms Drug_ext 5-Nitroimidazole (Prodrug) Drug_int 5-Nitroimidazole (Prodrug) Drug_ext->Drug_int Diffusion Drug_int->Drug_ext Efflux Nitro_Radical Nitro Radical Anion (Cytotoxic) Drug_int->Nitro_Radical Reduction (e-) PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Fd_ox Ferredoxin (oxidized) PFOR->Fd_ox e- Fd_red Ferredoxin (reduced) Fd_ox->Fd_red Reduction Fd_red->Drug_int e- Nitro_Radical->Drug_int Oxidation (O2) DNA DNA Nitro_Radical->DNA Damage Cell_Death Cell Death DNA->Cell_Death Reduced_PFOR Reduced PFOR/ Ferredoxin expression Reduced_PFOR->PFOR Inhibition Futile_Cycling Futile Cycling (Increased O2) Efflux Efflux Pump

Caption: 5-Nitroimidazole activation pathway and points of resistance.

References

A Comparative Guide to HPLC Method Validation for the Quantification of 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

I. The Foundation: ICH Guidelines for Analytical Method Validation

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[2] The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a framework for this process, outlining the necessary validation characteristics.[1][2][5] These parameters ensure that the analytical method is reliable, reproducible, and accurate. The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[4]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]

II. Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method, from initial development to the final validation report, in accordance with ICH guidelines.

HPLC Method Validation Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_report Reporting A Define Analytical Requirements B Select Chromatographic Conditions (Column, Mobile Phase, Flow Rate, etc.) A->B C Optimize Separation & Detection B->C D Prepare Validation Protocol C->D Proceed to Validation E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability, Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K System Suitability D->K L Compile Validation Report J->L Document Results M Method Implementation for Routine Analysis L->M

Caption: Logical workflow for HPLC method validation.

III. Comparative Performance of HPLC Methods for Nitroimidazole Derivatives

The following tables summarize the performance characteristics of published HPLC methods for various nitroimidazole derivatives. This data provides a valuable reference for the expected performance of a validated method for 1-Benzyl-5-nitroimidazole.

Table 1: Chromatographic Conditions for Selected Nitroimidazole Derivatives

Analyte(s)ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Metronidazole, Tinidazole, Secnidazole, Ornidazole, MorinidazoleZORBAX SB-C18 (150 x 4.6 mm, 5 µm)Methanol:0.1% Triethylamine (26:74 v/v), pH 3.01.0316[6]
2-Methyl-5-nitroimidazoleC18Water:Acetonitrile (88:12 v/v)0.8310[7]
Secnidazole, Tinidazole, MetronidazoleNewcrom AH (100 x 3.2 mm, 5 µm)Acetonitrile:0.1% Phosphoric Acid (20:80 v/v)0.5270[8]
Multiple NitroimidazolesUHPLC C18 (50 x 2.1 mm, 1.7 µm)Gradient of 0.1% Formic Acid in Water and Acetonitrile0.4MS/MS[9]

Table 2: Performance Data of Validated HPLC Methods for Nitroimidazole Derivatives

ParameterMetronidazole et al.[10]2-Methyl-5-nitroimidazole[7]Multiple Pharmaceuticals (including Metronidazole)[11]
Linearity Range (µg/mL) Not specified, r > 0.9995 - 500Not specified, r = 0.9985-0.9998
LOD (µg/mL) 0.25 - 0.75Not specified0.020 - 0.27 (as µg/L)
LOQ (µg/mL) 0.8 - 2.0Not specified0.080 - 0.91 (as µg/L)
Accuracy (% Recovery) 96.8 - 102.6100 - 10386.0 - 102 (pure compounds)
Precision (%RSD) < 2.0 (Intra- & Inter-day)< 1.0 (Intra-day), < 2.6 (Inter-day)< 5.0

IV. Experimental Protocols for HPLC Method Validation

The following are detailed methodologies for the key validation experiments, which can be adapted for the quantification of this compound.

1. Specificity

  • Objective: To demonstrate that the analytical method can accurately and specifically quantify this compound without interference from other components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Analyze a sample of this compound spiked with known related substances, potential impurities, and degradation products.

    • If available, analyze samples that have been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.

    • Assess the peak purity of the analyte using a photodiode array (PDA) detector.

2. Linearity

  • Objective: To establish a linear relationship between the concentration of this compound and the detector response.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically spanning 80% to 120% of the expected sample concentration.

    • Inject each standard solution in triplicate.

    • Plot a calibration curve of the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line. An r value of >0.999 is generally considered acceptable.[10]

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare placebo samples (matrix without the analyte) and spike them with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery for each replicate.

    • The mean recovery should be within an acceptable range (e.g., 98-102%).

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Analyze a minimum of six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

      • Calculate the relative standard deviation (%RSD) of the results. A %RSD of ≤ 2% is commonly acceptable.[3]

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined data from both studies.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Protocol:

    • Based on Signal-to-Noise Ratio:

      • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

6. Robustness

  • Objective: To evaluate the reliability of the method with respect to deliberate variations in method parameters.

  • Protocol:

    • Introduce small, deliberate changes to the chromatographic conditions, such as:

      • pH of the mobile phase (e.g., ± 0.2 units)

      • Mobile phase composition (e.g., ± 2% organic)

      • Column temperature (e.g., ± 5 °C)

      • Flow rate (e.g., ± 0.1 mL/min)

    • Analyze the system suitability parameters and the assay results for a standard solution under each varied condition.

    • Assess the impact of these changes on the analytical results.

V. Visual Comparison of HPLC Method Performance

The following diagram provides a visual comparison of key performance parameters for a hypothetical validated HPLC method for this compound against typical performance data for other nitroimidazoles.

Performance Comparison cluster_hypothetical Hypothetical Method for this compound cluster_benchmark Benchmark (Other Nitroimidazoles) A Linearity (r): >0.999 E Linearity (r): >0.999 B Accuracy (% Recovery): 99.5% F Accuracy (% Recovery): 96.8-102.6% C Precision (%RSD): <1.5% G Precision (%RSD): <2.0% D LOQ (µg/mL): 1.0 H LOQ (µg/mL): 0.8-2.0

Caption: Performance comparison of a hypothetical method.

By following the detailed protocols outlined in this guide and referencing the comparative performance data, researchers and scientists can confidently develop and validate a robust and reliable HPLC method for the quantification of this compound, ensuring data integrity for research and drug development applications.

References

Comparative Analysis of 1-Benzyl-5-nitroimidazole: In Vitro and In Vivo Data Unvailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

The initial investigation into the biological profile of 1-Benzyl-5-nitroimidazole sought to compare its performance with other alternatives, supported by experimental data as requested. However, the search for relevant studies, including those on its synthesis and biological evaluation, antimicrobial activity, and potential therapeutic applications, did not provide the necessary quantitative data for a comparative guide.

The available literature focuses on other derivatives of 5-nitroimidazole or the structurally related 5-nitrobenzimidazole. These studies provide a general understanding of the mechanism of action for this class of compounds, which typically involves the reduction of the nitro group to cytotoxic metabolites that can induce cellular damage in anaerobic bacteria and protozoa.

Given the absence of specific experimental data for this compound, it is not possible to construct the requested comparison guide with detailed data tables, experimental protocols, and visualizations for this particular compound.

Alternative Approaches

For researchers, scientists, and drug development professionals interested in the structure-activity relationship of nitroimidazoles, two alternative paths could be considered:

  • Comparative Analysis of a Well-Studied 5-Nitroimidazole: A detailed comparison guide could be generated for a clinically relevant and extensively researched 5-nitroimidazole, such as Metronidazole or Tinidazole . Sufficient in vitro and in vivo data is available for these compounds to create a comprehensive guide that would include:

    • Quantitative data on efficacy against various pathogens.

    • Pharmacokinetic and pharmacodynamic profiles.

    • Toxicology data.

    • Detailed experimental methodologies.

    • Visualizations of relevant biological pathways.

  • Analysis of a Structurally Related Benzyl-Substituted Nitroimidazole: If the interest lies specifically in the influence of the benzyl substitution, a search could be conducted for a closely related compound that has been experimentally characterized. This might include a 1-benzyl-nitroimidazole with the nitro group at a different position or a 1-benzyl-5-nitro-benzimidazole. It is crucial to note that while this would provide insights into the role of the benzyl moiety, the difference in the core heterocyclic structure would significantly impact the compound's overall properties.

We recommend that researchers interested in this compound consider initiating preliminary in vitro screening to determine its basic activity profile. Such foundational research would be a prerequisite for any further comparative analysis.

Spectroscopic Analysis for the Structural Confirmation of 1-Benzyl-5-nitroimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic techniques used to confirm the chemical structure of 1-Benzyl-5-nitroimidazole. Due to the limited availability of published spectral data for this compound, this guide utilizes data from structurally related compounds, such as various nitro-substituted benzimidazoles, to provide a comparative framework for analysis. This approach allows researchers to infer and verify the structure of the target compound based on established spectroscopic principles and data from similar molecules.

Introduction to Spectroscopic Characterization

The definitive structural elucidation of a synthesized organic molecule like this compound is paramount in drug discovery and development. A combination of spectroscopic methods provides unambiguous evidence of the molecular framework, the connectivity of atoms, and the specific arrangement of functional groups. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive characterization of the molecule.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound, with comparative data from structurally analogous compounds.

Table 1: ¹H NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm) and Coupling Constant (J, Hz)
This compound (Expected) CDCl₃ or DMSO-d₆Imidazole Ring Protons: δ 7.5-8.5 (s, 1H, H-2), δ 7.8-8.8 (m, 2H, H-4, H-7); Benzyl Group Protons: δ 5.4-5.6 (s, 2H, -CH₂-), δ 7.2-7.4 (m, 5H, Ar-H)
5-Nitro-2-phenyl-1H-benzimidazole [1]DMSO-d₆δ 13.64 (s, 1H, NH), 8.51 (s, 1H), 8.23-8.14 (m, 3H), 7.78 (s, 1H), 7.62 (d, J=6.6 Hz, 3H)
1-Benzyl-2-methyl-5-nitro-1H-benzimidazole [2]-H-7 resonance at δ 7.61 ppm, phenyl protons multiplet at δ 7.13 ppm (from NOE spectrum)

Table 2: ¹³C NMR Spectral Data

Compound Solvent Chemical Shift (δ, ppm)
This compound (Expected) CDCl₃ or DMSO-d₆Imidazole Ring Carbons: δ 140-155 (C-2, C-5, C-7a), δ 110-125 (C-4, C-7); Benzyl Group Carbons: δ 48-52 (-CH₂-), δ 127-136 (Ar-C)
(1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol, o-acetyl [3]-Specific shifts not provided, but a spectrum is available for comparison.
5-Nitro-2-phenyl-1H-benzimidazole [1]DMSO-d₆δ 152.93, 130.71, 130.11, 129.49, 127.08, 125.45, 114.74

Table 3: Mass Spectrometry (MS) Data

Compound Ionization Method Molecular Ion (m/z) Key Fragment Ions (m/z)
This compound (Expected) ESI or EI[M+H]⁺ or M⁺Fragments corresponding to loss of NO₂, benzyl group, and imidazole ring fragments.
1-Benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole [4]-267.28 (Molecular Weight)Specific fragmentation data not provided.
5-Nitro-2-phenyl-1H-benzimidazole [1]ESI[M+H]⁺: 240.0768Specific fragmentation data not provided.

Table 4: FT-IR Spectral Data

Compound Sample Preparation Characteristic Absorption Bands (cm⁻¹)
This compound (Expected) KBr pellet or Nujol mullN-H Stretching: (if applicable, for tautomeric forms) ~3400; Aromatic C-H Stretching: ~3100-3000; Aliphatic C-H Stretching: ~2950-2850; C=N Stretching: ~1620; NO₂ Stretching (asymmetric & symmetric): ~1550 and ~1350; C-N Stretching: ~1300; Aromatic C-H Bending: ~800-700
5-Nitro-2-phenyl-1H-benzimidazole [1]KBr3436 (NH), 1624 (C=N), 1512 & 1334 (NO₂)
N-benzyl-2-(2-nitroimidazol-1-yl) acetamide [5]-~3281 (N-H), ~1665 (C=O), ~1585 (N-H bend), ~1400 (C=C)

Table 5: UV-Vis Spectral Data

Compound Solvent λmax (nm)
This compound (Expected) Methanol or Ethanol~300-320 nm, characteristic of the nitroimidazole chromophore.
Satranidazole (a 5-nitroimidazole derivative) Methanol320
Benzoyl metronidazole (a 5-nitroimidazole derivative) [6]-~318

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

    • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

3.2 Mass Spectrometry (MS)

  • Electrospray Ionization (ESI-MS):

    • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Ionization: Apply a high voltage to the capillary tip to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

    • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

    • Fragmentation Analysis (MS/MS): To obtain structural information, the molecular ion of interest can be selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

3.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Attenuated Total Reflectance (ATR)-FTIR:

    • Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.

    • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

    • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Spectrum Acquisition: Acquire the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule.

3.4 Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Solution-Phase UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.

    • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

    • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm for nitroimidazoles).

    • Data Analysis: Identify the wavelength of maximum absorbance (λmax), which is characteristic of the electronic transitions within the chromophores of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of the this compound structure.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Structure Confirmed Structure of This compound NMR->Structure MS->Structure FTIR->Structure UVVis->Structure

Caption: Experimental workflow for the synthesis and spectroscopic confirmation.

Structure_Confirmation_Logic cluster_data Spectroscopic Data cluster_interpretation Structural Information H_NMR ¹H NMR (Proton Environment & Connectivity) Connectivity Atom Connectivity (¹H-¹H Couplings, HMBC) H_NMR->Connectivity C_NMR ¹³C NMR (Carbon Skeleton) Framework Carbon Framework C_NMR->Framework MS Mass Spec (Molecular Weight & Formula) MolFormula Molecular Formula (High-Resolution MS) MS->MolFormula FTIR FT-IR (Functional Groups) FuncGroups Presence of -NO₂, -C₆H₅, Imidazole Ring FTIR->FuncGroups UVVis UV-Vis (Chromophoric System) Conjugation Conjugated π-System UVVis->Conjugation Confirmed_Structure This compound Structure Confirmed Connectivity->Confirmed_Structure Framework->Confirmed_Structure MolFormula->Confirmed_Structure FuncGroups->Confirmed_Structure Conjugation->Confirmed_Structure

Caption: Logic of how different spectroscopic techniques contribute to structure confirmation.

References

Navigating the Bioactivity of 1-Benzyl-5-nitroimidazole Isomers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The strategic placement of the nitro group on the imidazole ring can significantly influence the electron distribution, and consequently, the pharmacokinetic and pharmacodynamic properties of the molecule. Understanding the distinct biological profiles of the 1-benzyl-4-nitroimidazole and 1-benzyl-5-nitroimidazole series is crucial for the rational design of novel therapeutic agents.

1-Benzyl-4-nitroimidazole Derivatives: A Look at Anticancer and Antimicrobial Potential

Derivatives of 1-benzyl-4-nitroimidazole have been investigated for their potential as both anticancer and antimicrobial agents. The available data highlights the exploration of this scaffold in developing novel therapeutic compounds.

Quantitative Biological Activity Data
Compound DescriptionTarget/OrganismAssayActivity (IC₅₀/MIC)
1-Benzyl-5-bromo-2-methyl-4-nitroimidazole derivative with tetrazole moiety (Compound 17)Staphylococcus aureus (MRSA)Antibacterial-
Mycobacterium tuberculosis mc² 6230Antitubercular-
Human cancer cell lines (Capan-1, HCT-116, LN229, NCI–H460, DND-41, HL-60, K562, Z138)AnticancerLow micromolar range
1-Benzyl-5-bromo-2-methyl-4-nitroimidazole derivative with aryl piperazine (Compound 11)Human cancer cell linesAnticancer8.60–64.0 μM
Experimental Protocols

Anticancer Activity Assessment (Cell Viability Assay):

The in vitro anticancer activity of the 1-benzyl-4-nitroimidazole derivatives was evaluated using a standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) viability assay.

  • Cell Culture: Human cancer cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. Subsequently, they were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTS Assay: After the incubation period, the MTS reagent was added to each well, and the plates were incubated for an additional 1-4 hours. The absorbance at a specific wavelength (e.g., 490 nm) was measured using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.

This compound Derivatives: Exploring Antiparasitic and Antibacterial Activities

The this compound scaffold has been incorporated into various derivatives and evaluated primarily for antiparasitic and antibacterial activities.

Quantitative Biological Activity Data
Compound DescriptionTarget/OrganismAssayActivity (MIC)
4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-substituted-1H-1,2,3-triazole derivatives (Compounds 9g and 9k)Human breast cancer cell line (MCF-7)AnticancerIC₅₀: 2.00 ± 0.03 μM (9g), 5.00 ± 0.01 μM (9k)
1-Benzyl-4-(1-(4-chlorophenyl)-4-(2-methyl-5-nitro-1H-imidazole-1-yl)but-2-ynyl)piperazineMethicillin-resistant Staphylococcus aureus (MRSA), Carbapenem-resistant Escherichia coli and Klebsiella pneumoniaeAntibacterial-
Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the this compound derivatives against various bacterial strains was determined using the broth microdilution method.

  • Bacterial Strains: Standard and clinical isolates of bacteria were used.

  • Inoculum Preparation: Bacterial colonies were suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension was then diluted in Mueller-Hinton broth to achieve the desired final inoculum concentration.

  • Compound Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Landscape: Mechanism and Workflow

To provide a clearer understanding of the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_activation Nitroimidazole Activation Nitroimidazole Nitroimidazole Nitroreductase Nitroreductase Nitroimidazole->Nitroreductase Reduction Nitrosoimidazole Nitrosoimidazole Nitroreductase->Nitrosoimidazole DNA_Damage DNA Damage & Cell Death Nitrosoimidazole->DNA_Damage

Caption: General mechanism of action for nitroimidazole-based compounds.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Compounds Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C Inoculate_Plate->Incubate Read_Results Read and Record MIC Incubate->Read_Results End End Read_Results->End

Caption: A typical workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The available scientific literature indicates that both 1-benzyl-4-nitroimidazole and this compound scaffolds serve as valuable starting points for the development of new therapeutic agents. Derivatives of the 4-nitro isomer have shown promise in the realm of anticancer and antitubercular research, while the 5-nitro isomer derivatives have been primarily investigated for their antiparasitic and broader antibacterial applications.

The absence of a direct comparative study underscores a significant opportunity for future research. A side-by-side evaluation of the parent 1-benzyl-4-nitroimidazole and this compound, along with a systematic investigation of their derivatives against a diverse panel of biological targets, would provide invaluable structure-activity relationship (SAR) data. Such a study would be instrumental in guiding the rational design of more potent and selective drug candidates based on these versatile heterocyclic cores. Researchers are encouraged to undertake such comparative investigations to fully elucidate the therapeutic potential of these isomeric compounds.

Head-to-Head Study: A Comparative Analysis of 1-Benzyl-5-nitroimidazole and Tinidazole

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antimicrobial research, nitroimidazole derivatives stand as a critical class of compounds effective against anaerobic bacteria and protozoa. This guide provides a detailed comparative analysis of the well-established drug, tinidazole, and the lesser-documented compound, 1-Benzyl-5-nitroimidazole. While extensive data is available for tinidazole, documenting its efficacy and clinical applications, information regarding the specific antimicrobial properties of this compound remains limited in publicly accessible scientific literature. This comparison, therefore, juxtaposes the known attributes of tinidazole with the available, albeit limited, data for this compound, primarily drawing from studies on related benzimidazole and nitroimidazole derivatives.

General Compound Information

FeatureThis compoundTinidazole
Chemical Structure Imidazole ring with a benzyl group at position 1 and a nitro group at position 5.1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitroimidazole
Primary Class Nitroimidazole derivative5-nitroimidazole antimicrobial agent
Established Use Primarily investigated for non-antimicrobial applications such as anticancer and as a TGR5 agonist. Antimicrobial properties are not well-documented.Treatment of protozoal infections (e.g., trichomoniasis, giardiasis, amebiasis) and anaerobic bacterial infections.

Mechanism of Action

The antimicrobial activity of 5-nitroimidazoles, including tinidazole, is well-understood. It functions as a prodrug that requires activation within susceptible anaerobic microorganisms. This activation involves the reduction of the nitro group by low-redox-potential electron transport proteins, such as ferredoxin. This process generates reactive nitroso radicals and other cytotoxic intermediates that bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately, cell death. This selective toxicity is a hallmark of this class of drugs, as the activation process does not efficiently occur in aerobic mammalian cells.

Due to the lack of specific studies on the antimicrobial mechanism of this compound, its mode of action in this context can only be inferred from its structural similarity to other 5-nitroimidazoles. It is hypothesized that it would follow a similar pathway of reductive activation of the nitro group within anaerobic environments to exert its cytotoxic effects.

cluster_anaerobic_cell Anaerobic Microorganism 5-Nitroimidazole 5-Nitroimidazole Activation Activation 5-Nitroimidazole->Activation Low Redox Potential (e.g., Ferredoxin) Reactive_Intermediates Reactive Nitro Radicals Activation->Reactive_Intermediates Reduction of Nitro Group DNA_Damage DNA Strand Breakage & Cell Death Reactive_Intermediates->DNA_Damage Interaction with DNA Prepare_Media Prepare Brucella agar with serial dilutions of Tinidazole Inoculation Inoculate agar plates with bacterial suspension Prepare_Media->Inoculation Inoculum_Prep Prepare standardized inoculum of anaerobic bacteria (0.5 McFarland) Inoculum_Prep->Inoculation Incubation Incubate under anaerobic conditions (35-37°C, 48h) Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination

A Researcher's Guide to Purity Assessment of Synthesized 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical, non-negotiable step. The presence of impurities can significantly impact the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of standard analytical techniques for assessing the purity of 1-Benzyl-5-nitroimidazole, a key intermediate in medicinal chemistry. We present detailed experimental protocols and performance data to aid in selecting the most appropriate method for your laboratory's needs.

Potential Impurities in Synthesis

The synthesis of this compound, typically involving the N-alkylation of a 5-nitroimidazole precursor with a benzylating agent like benzyl chloride, can introduce several process-related impurities.[1] A robust analytical method must be capable of distinguishing and quantifying the target compound from these potential contaminants:

  • Unreacted Starting Materials: Residual 5-nitroimidazole and benzyl chloride or benzyl alcohol.[2][3]

  • By-products: Formation of isomeric products or over-alkylation leading to compounds such as 1,3-dibenzyl-5-nitroimidazolium salts.[1][2]

  • Degradation Products: The nitroimidazole ring can be susceptible to degradation depending on pH, temperature, and light exposure during synthesis and work-up.[4]

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique depends on factors such as the nature of the expected impurities, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) is often the primary method for purity determination of non-volatile compounds like this compound.[5] However, complementary techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide orthogonal data for comprehensive characterization.[3]

Table 1: Comparison of Analytical Methods for Purity Assessment

Technique Principle Selectivity Sensitivity (Typical LOQ) Advantages Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase.High; tunable with column and mobile phase selection.[3]µg/mL range[3]Robust, widely applicable for non-volatile compounds, excellent for quantification.[5]Requires reference standards for impurity identification.
GC-MS Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Very High; combines chromatographic separation with mass spectral identification.[3]ng/mL to pg/mL range[3]Excellent for identifying unknown volatile impurities, high sensitivity.[3][6]Not suitable for non-volatile or thermally labile compounds; may require derivatization.[6]
qNMR Absorption of radiofrequency by atomic nuclei in a magnetic field.High; based on unique chemical shifts of protons.[3]mg/mL range[3]Provides structural confirmation, absolute quantification without a specific reference standard for the analyte.[3]Lower sensitivity compared to chromatographic methods.
TLC-Densitometry Separation on a thin layer plate followed by quantification of spots.Moderate; depends on mobile phase and stationary phase.µ g/spot range[4]Cost-effective, rapid, and allows for simultaneous analysis of multiple samples.[4]Lower resolution and precision compared to HPLC.
Melting Point Determination of the temperature range over which the solid melts.LowN/ASimple, fast indicator of gross impurities (a sharp melting point suggests high purity).Insensitive to small amounts of impurities; not quantitative.

Experimental Protocols

Detailed methodologies are provided for the most common and effective techniques for purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the quantitative determination of purity.

  • Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Reagents: Acetonitrile (HPLC grade), Purified Water, Phosphoric Acid.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water (with 0.1% phosphoric acid). A common starting point is a 50:50 (v/v) mixture.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 270 nm.[7]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in the mobile phase to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and integrate the peak areas.

    • Calculate the purity as a percentage of the main peak area relative to the total area of all peaks (Area % method).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying volatile impurities.

  • Instrumentation: Standard GC-MS system.

  • Chromatographic Conditions: [3]

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min.

  • Mass Spectrometer Conditions: [3]

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: 50-500 amu.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify the main component and any impurities by comparing their mass spectra with reference libraries (e.g., NIST).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is used for structural confirmation and to determine purity against a certified internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher).[5]

  • Reagents: Deuterated solvent (e.g., DMSO-d₆ or CDCl₃), certified internal standard (e.g., maleic anhydride).

  • Procedure: [3]

    • Accurately weigh a known amount of the synthesized this compound (e.g., 20 mg) and the internal standard (e.g., 10 mg) into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

    • Acquire a proton (¹H) NMR spectrum, ensuring a long relaxation delay (e.g., 5 times the longest T1) for accurate integration.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the weights, molar masses, and number of protons for both the analyte and the standard.

Workflow and Data Visualization

A logical workflow is essential for a systematic approach to purity assessment. The following diagram illustrates the decision-making process and experimental flow.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Initial Check cluster_quantification Quantitative & Confirmatory Analysis cluster_results Final Assessment A Synthesized Crude Product (this compound) B Initial Check (TLC / Melting Point) A->B Gross Purity C Primary Purity Assay (HPLC-UV) B->C Proceed if promising D Impurity Identification (GC-MS) B->D Volatile impurities suspected E Structural Confirmation & Absolute Quantification (qNMR) B->E Structural ambiguity F Data Compilation & Comparison C->F Purity Value (%) D->F Impurity Structures E->F Confirmed Structure & Purity Value G Final Purity Report F->G Consolidated Data

Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.

References

Safety Operating Guide

Safe Disposal Protocol for 1-Benzyl-5-nitroimidazole

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Benzyl-5-nitroimidazole is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Due to the presence of the nitroimidazole moiety, this compound must be treated as hazardous waste. The following guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

Immediate Safety and Handling:

Required Personal Protective Equipment (PPE):

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]
Eye Protection Safety glasses with side shields or chemical safety goggles.[2][3]
Skin and Body Laboratory coat.[3]
Respiratory Use in a well-ventilated area or chemical fume hood.[2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted systematically. Do not dispose of this chemical down the drain or mix it with non-hazardous waste.[4][5]

  • Waste Identification and Segregation:

    • Classify all this compound and materials contaminated with it as hazardous chemical waste.[3][6]

    • Properly segregate this waste stream. It must be kept separate from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[1]

  • Waste Container Selection:

    • Use a dedicated, leak-proof container that is chemically compatible with the compound.[3][6]

    • The container must have a secure, tight-fitting lid to prevent spills or the release of vapors.[5][6]

  • Waste Collection:

    • Solid Waste: Collect all contaminated lab supplies, such as unused product, gloves, weighing papers, and pipette tips, in the designated solid hazardous waste container.[3]

    • Liquid Waste: Collect any solutions containing this compound in a designated container for hazardous liquid waste.

    • Container Rinsing: The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected.[5] Given the oral LD50 of 80 mg/kg for the related compound 2-nitroimidazole, treating this as a toxic substance and collecting the first rinse is a prudent measure.[1]

  • Container Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste ".[6]

    • The label must include the full chemical name: "This compound " and list all other components of the waste mixture.[3]

    • Indicate the known hazards (e.g., "Toxic ," "Irritant ").[3]

  • Waste Storage:

    • Store the sealed and labeled waste container in a designated, secure area away from general lab traffic.[6]

    • The storage area should be well-ventilated and equipped with secondary containment to manage any potential leaks.[5]

  • Final Disposal:

    • Arrange for a waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][6]

    • Do not transport hazardous waste yourself.[3]

Quantitative Data Summary

Specific experimental data for this compound is limited. The table below includes information for structurally related compounds to guide safe handling and disposal procedures.

PropertyValueCompoundReference
Molecular Formula C₁₅H₁₃N₃O₂1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole[7]
Molecular Weight 267.28 g/mol 1-benzyl-2-methyl-5-nitro-1H-1,3-benzimidazole[7]
Acute Toxicity LD50 Oral (mouse) = 80 mg/kg2-Nitroimidazole[1]
Mutagenicity Mutagenic effects observed in experimental animals2-Nitroimidazole[1]
Hazards Causes skin, serious eye, and respiratory irritation5-Nitrobenzimidazole[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_waste_type start Waste Generation (this compound) solid_waste Solid Waste (Contaminated PPE, labware) start->solid_waste liquid_waste Liquid Waste (Solutions, rinsates) start->liquid_waste collect Collect in Designated, Labeled, and Sealed Hazardous Waste Container solid_waste->collect liquid_waste->collect store Store in Secure Area with Secondary Containment collect->store dispose Arrange Pickup by EHS or Licensed Contractor for Disposal store->dispose

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.